molecular formula C7H11NO2 B2483179 Methyl 3-cyano-2,2-dimethylpropanoate CAS No. 175697-97-9

Methyl 3-cyano-2,2-dimethylpropanoate

Cat. No.: B2483179
CAS No.: 175697-97-9
M. Wt: 141.17
InChI Key: MUFRYLVLKAYCKU-UHFFFAOYSA-N
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Description

Methyl 3-cyano-2,2-dimethylpropanoate (CAS 175697-97-9) is a versatile cyanoester intermediate with significant value in organic synthesis and pharmaceutical research. Its molecular formula is C7H11NO2, and it features both a nitrile (CN) group and a methyl ester group within a branched hydrocarbon skeleton, making it a valuable building block for the construction of more complex molecules . Compounds with similar structures are frequently employed as key precursors in synthetic chemistry. For instance, cyanoacetate derivatives are crucial in Knoevenagel condensation reactions to form alkenes, which are foundational steps in creating heterocyclic compounds like coumarins . These reactions are pivotal for developing molecules with potential biological activities. Furthermore, the structural motif of a cyano group adjacent to a carbonyl is found in advanced intermediates used for synthesizing active pharmaceutical ingredients and agrochemicals . The specific steric and electronic properties conferred by its molecular structure make Methyl 3-cyano-2,2-dimethylpropanoate a compound of interest for researchers exploring new synthetic pathways and developing novel materials or bioactive compounds. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-cyano-2,2-dimethylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c1-7(2,4-5-8)6(9)10-3/h4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUFRYLVLKAYCKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC#N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Methyl 3-cyano-2,2-dimethylpropanoate CAS 175697-97-9 properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of Methyl 3-cyano-2,2-dimethylpropanoate (CAS 175697-97-9), focusing on its synthesis, physicochemical properties, and critical role as a gem-dimethyl building block in drug discovery.

CAS: 175697-97-9 Role: Advanced Intermediate & Gabapentinoid Precursor Content Version: 1.0 (Scientific Reference)

Executive Summary

Methyl 3-cyano-2,2-dimethylpropanoate is a specialized aliphatic ester utilized primarily for introducing the gem-dimethyl motif into pharmaceutical scaffolds. This structural feature is critical in modern medicinal chemistry for exploiting the Thorpe-Ingold effect , which restricts conformational flexibility to improve receptor binding affinity and metabolic stability.

The compound serves as a direct synthetic precursor to 4-amino-2,2-dimethylbutanoic acid , a structural analog of the neurotransmitter GABA and the blockbuster drug Pregabalin. Unlike linear aliphatic chains, the quaternary carbon at the


-position provides steric bulk that protects the adjacent ester/acid from rapid enzymatic hydrolysis, a desirable trait for extending the half-life of peptide-mimetics and small molecule inhibitors.

Chemical Identity & Physicochemical Properties[1][2][3][4]

The introduction of two methyl groups at the


-carbon significantly alters the physical profile compared to the parent methyl 3-cyanopropanoate, increasing lipophilicity and lowering the boiling point relative to molecular weight due to the compact, spherical nature of the neopentyl-like core.
Table 1: Critical Property Profile
PropertyValue / DescriptionSource/Validation
IUPAC Name Methyl 3-cyano-2,2-dimethylpropanoateIUPAC Convention
Molecular Formula

Stoichiometry
Molecular Weight 141.17 g/mol Calculated
Boiling Point 205–210 °C (Predicted @ 760 mmHg)ACD/Labs Predicted
Density

g/cm³
Estimated
LogP 0.72Consensus LogP
Appearance Clear, colorless to pale yellow liquidExperimental Observation
Solubility Soluble in MeOH, DCM, EtOAc; Sparingly soluble in waterPolarity Assessment
Flash Point > 85 °CSafety Assessment

The Gem-Dimethyl Advantage: Mechanistic Insight

In drug development, the decision to use CAS 175697-97-9 is rarely arbitrary; it is a strategic choice to modulate pharmacokinetics (PK) and pharmacodynamics (PD).

The Thorpe-Ingold Effect (Angle Compression)

The gem-dimethyl group at the C2 position exerts the Thorpe-Ingold effect .[1][2] The steric bulk of the two methyl groups compresses the internal bond angle (


) to less than the standard 109.5°. This compression forces the terminal groups (the nitrile tail and the ester head) closer together.
  • Impact: If this molecule is cyclized (e.g., to form a lactam or heterocycle), the rate of cyclization is accelerated by orders of magnitude compared to the des-methyl analog.

  • Relevance: Essential for synthesizing constrained amino acids and cyclic GABA analogs [1].

Metabolic Blocking

The quaternary carbon created by the 2,2-dimethyl substitution removes available


-protons.
  • Impact: This blocks

    
    -oxidation pathways and hinders esterase attack, significantly increasing the in vivo half-life of drugs incorporating this motif [2].
    

Synthesis Protocol: Upstream Construction

Objective: Synthesis of Methyl 3-cyano-2,2-dimethylpropanoate from Methyl Isobutyrate.

This protocol relies on the generation of a thermodynamic enolate followed by


 displacement.
Reagents
  • Substrate: Methyl Isobutyrate (CAS 547-63-7)

  • Base: Lithium Diisopropylamide (LDA) or LiHMDS (2.0 M in THF)

  • Electrophile: Bromoacetonitrile (CAS 590-17-0)

  • Solvent: Anhydrous Tetrahydrofuran (THF)

Step-by-Step Workflow
  • Inertion: Flame-dry a 3-neck round-bottom flask and purge with Argon.

  • Enolate Formation: Charge THF and cool to -78 °C. Add LDA (1.1 equiv). Dropwise add Methyl Isobutyrate (1.0 equiv) over 30 minutes. The hindered base removes the tertiary proton to form the enolate.

  • Aging: Stir at -78 °C for 45 minutes to ensure complete deprotonation.

  • Alkylation: Add Bromoacetonitrile (1.2 equiv) dropwise. The reaction is highly exothermic; maintain internal temperature < -60 °C.

  • Quench: Allow to warm to 0 °C over 2 hours. Quench with saturated

    
    .
    
  • Workup: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over

    
    , and concentrate.[3]
    
  • Purification: Vacuum distillation is preferred over column chromatography for scale-up.

SynthesisPath Start Methyl Isobutyrate Base LDA / THF (-78°C) Start->Base Inter Lithium Enolate Intermediate Base->Inter Deprotonation Product Methyl 3-cyano- 2,2-dimethylpropanoate Inter->Product SN2 Alkylation Reagent + Bromoacetonitrile Reagent->Product

Figure 1: Synthetic pathway for the construction of the gem-dimethyl core via enolate alkylation.

Downstream Application: The Amino Acid Route

Objective: Conversion to 4-amino-2,2-dimethylbutanoic acid (GABA Analog).

This transformation involves the chemoselective hydrogenation of the nitrile without reducing the ester, followed by hydrolysis.

Phase 1: Nitrile Hydrogenation[11]
  • Catalyst: Raney Nickel (activated) or

    
    .
    
  • Solvent: Methanol saturated with Ammonia (

    
     in MeOH). Note: Ammonia is strictly required to suppress the formation of secondary amines.
    
  • Conditions: 50–100 psi

    
    , 50 °C, 12 hours.
    
  • Outcome: Yields Methyl 4-amino-2,2-dimethylbutanoate.

Phase 2: Hydrolysis
  • Reagent: 6N HCl (aqueous).

  • Conditions: Reflux for 4 hours.

  • Purification: Ion-exchange chromatography (Dowex 50W) is required to isolate the zwitterionic amino acid from salts.

Downstream Target Methyl 3-cyano-2,2-dimethylpropanoate (Starting Material) Step1 Hydrogenation (Raney Ni, H2, NH3/MeOH) Target->Step1 Inter Intermediate: Methyl 4-amino-2,2-dimethylbutanoate Step1->Inter Nitrile Reduction Step2 Hydrolysis (6N HCl, Reflux) Inter->Step2 Final Final Product: 4-amino-2,2-dimethylbutanoic acid Step2->Final Ester Hydrolysis

Figure 2: Downstream conversion logic for generating gem-dimethyl GABA analogs.

Critical Quality Attributes (CQA) & Impurities

When sourcing or synthesizing CAS 175697-97-9 for pharmaceutical use, the following impurity profile must be monitored:

  • Methyl Isobutyrate (Residual): Result of incomplete conversion. Detectable via GC-FID.

  • Dialkylated Impurity: Formation of Methyl 3,3-dicyano-2,2-dimethyl... (rare due to steric bulk, but possible if stoichiometry is off).

  • Hydrolysis Product: 3-cyano-2,2-dimethylpropanoic acid. Occurs if the ester is exposed to moisture during storage.

Storage: Store under nitrogen at 2–8 °C. The nitrile group is stable, but the ester is susceptible to moisture over long periods.

References

  • Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). The formation and stability of spiro-compounds. Part I. S-Spiro-heptane. Journal of the Chemical Society, Transactions.

  • Talele, T. T. (2017).[4] Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry.[4] Journal of Medicinal Chemistry.[4][5] [5]

  • BenchChem. (2025).[6] Methyl 3-cyano-2,2-dimethylpropanoate Product Data.

  • PubChem. (2025). Compound Summary: Methyl 3-cyano-2,2-dimethylpropanoate.[7][8] National Library of Medicine.

Sources

The Thorpe-Ingold Architect: A Technical Guide to Gem-Dimethyl Cyanoacetate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The introduction of a gem-dimethyl group into a bioactive scaffold is a high-impact strategy in modern medicinal chemistry.[1] Known as the Thorpe-Ingold effect (or gem-dialkyl effect), this structural modification restricts rotational freedom, locks bioactive conformations, and blocks metabolic "hotspots" (specifically cytochrome P450-mediated


-oxidation).

Ethyl 2-cyano-2-methylpropanoate (the gem-dimethyl derivative of ethyl cyanoacetate) serves as a critical linchpin in synthesizing these sterically congested motifs. This guide provides an in-depth analysis of the synthesis, reactivity, and application of gem-dimethyl cyanoacetate derivatives, moving beyond standard textbook procedures to address the specific challenges of steric hindrance and regioselectivity.

Part 1: Mechanistic Foundation

The Thorpe-Ingold Effect & Metabolic Stability

The utility of gem-dimethyl cyanoacetates stems from two physical-organic principles:

  • Angle Compression (Kinetic): Replacing hydrogen atoms with methyl groups at a pro-cyclic center compresses the internal bond angle (from

    
    112° to 
    
    
    
    104°). This brings reactive termini closer together, accelerating cyclization rates by factors of
    
    
    to
    
    
    .
  • Entropic Pre-Organization (Thermodynamic): The bulky methyl groups restrict the rotation of adjacent bonds, reducing the entropy loss required to reach a transition state.

Metabolic Implications: In drug design, the


-carbon of esters and nitriles is a primary site for metabolic attack. Disubstitution with methyl groups eliminates the abstractable 

-proton, rendering the site metabolically inert and extending the half-life (

) of the parent molecule.

ThorpeIngold Linear Linear Precursor (High Rotational Freedom) GemDimethyl Gem-Dimethyl Substitution (Steric Bulk) Linear->GemDimethyl Alkylation Angle Angle Compression (< 109.5°) GemDimethyl->Angle Steric Repulsion Metabolism Metabolic Blockade (No α-H) GemDimethyl->Metabolism P450 Resistance Cyclized Cyclized Product (Heterocycle/Carbocycle) Angle->Cyclized k(rel) >>> 1

Figure 1: Mechanistic impact of gem-dimethyl substitution on cyclization kinetics and metabolic stability.

Part 2: Synthesis Protocols

Synthesizing gem-dimethyl cyanoacetates requires overcoming the steric barrier of the second alkylation. The


-proton of the mono-methyl derivative is less acidic and more sterically hindered than the unsubstituted parent.
Comparative Methodologies
FeatureMethod A: Classical Base (NaH)Method B: Phase Transfer Catalysis (PTC)
Reagents NaH, THF, MeI

, TBAB, MeI, Toluene/Solid
Mechanism Irreversible deprotonation (Enolate)Interfacial ion-pair extraction
Scalability Low (Hazardous

evolution)
High (Industrial standard)
Selectivity High (Stepwise control possible)High (Thermodynamic control)
Moisture Sensitivity ExtremeLow
Protocol A: High-Precision Lab Scale (NaH Method)

Best for: Small-scale synthesis (<5g) where anhydrous conditions are easily managed.

Reagents:

  • Ethyl cyanoacetate (1.0 equiv)[2]

  • Sodium Hydride (NaH, 60% in oil) (2.2 equiv)

  • Iodomethane (MeI) (2.5 equiv)

  • THF (Anhydrous)

Workflow:

  • Preparation: Suspend NaH (washed with hexanes to remove oil) in anhydrous THF at 0°C under Argon.

  • Deprotonation: Add ethyl cyanoacetate dropwise. Caution: Vigorous

    
     evolution. Stir for 30 min at 0°C to ensure complete formation of the sodiocyanoacetate.
    
  • Alkylation: Add MeI dropwise. The solution may become viscous.

  • Thermal Drive: Warm to room temperature and stir for 2 hours. If mono-alkylation persists (monitor via TLC/GC), reflux for 1 hour to force the second methyl addition.

  • Quench: Cool to 0°C and quench with saturated

    
    .
    
  • Workup: Extract with

    
    , wash with brine, dry over 
    
    
    
    . Distill under reduced pressure.
Protocol B: Scalable Green Synthesis (PTC Method)

Best for: Multi-gram to kilogram scale; avoids pyrophoric bases.

Reagents:

  • Ethyl cyanoacetate (1.0 equiv)[2]

  • Potassium Carbonate (

    
    , anhydrous powder) (3.0 equiv)
    
  • Tetrabutylammonium bromide (TBAB) (0.05 equiv)

  • Dimethyl Sulfate (DMS) or MeI (2.5 equiv)

  • Solvent: Toluene or solvent-free (Solid-Liquid PTC)

Workflow:

  • Mix: Combine ethyl cyanoacetate, pulverized

    
    , and TBAB in toluene.
    
  • Addition: Add the alkylating agent (DMS is preferred for scale due to higher boiling point) slowly at room temperature.

  • Catalysis: Heat to 60-80°C. The TBAB shuttles the carbonate/cyanoacetate ion pair into the organic phase, enabling reaction with the alkyl halide.

  • Monitoring: Monitor by GC. The disappearance of the mono-methyl intermediate indicates completion.

  • Workup: Filter off the solid salts (

    
    ). Wash the filtrate with water. Concentrate and distill.
    

Critical Insight: In PTC, the concentration of the active anion in the organic phase is low but highly reactive (naked anion effect). This often suppresses side reactions like O-alkylation or Claisen self-condensation compared to the NaH method.

Part 3: Downstream Applications & Reactivity

Once synthesized, ethyl 2-cyano-2-methylpropanoate acts as a "spring-loaded" electrophile for heterocycle synthesis.

The Gewald Reaction (Thiophene Synthesis)

The gem-dimethyl group is widely used in the Gewald reaction to synthesize highly substituted 2-aminothiophenes, which are precursors for kinase inhibitors.

  • Mechanism: Condensation with sulfur and an aldehyde/ketone.[3]

  • Impact: The gem-dimethyl group prevents aromatization or tautomerization in the adjacent positions, forcing specific reaction pathways.

Hydrolysis to gem-Dimethyl Amino Acids

The cyanoacetate can be converted to


-dialkyl amino acids (analogous to AIBP), which are non-proteinogenic and resist proteolytic degradation.

Pathway:

  • Partial Hydrolysis: Nitrile

    
     Amide (
    
    
    
    ).
  • Hofmann Rearrangement: Amide

    
     Amine (
    
    
    
    ).
  • Ester Hydrolysis: Ester

    
     Acid.
    

Applications GemCyano Ethyl 2-cyano-2-methylpropanoate Gewald Gewald Reaction (S8 + Aldehyde) GemCyano->Gewald Hydrolysis Partial Hydrolysis (H2O2 / OH-) GemCyano->Hydrolysis Thiophene 2-Aminothiophene (Kinase Inhibitor Core) Gewald->Thiophene Cyclization Hofmann Hofmann Rearrangement (Br2 / OH-) Hydrolysis->Hofmann AminoAcid α,α-Dimethyl Amino Acid (Peptidomimetics) Hofmann->AminoAcid

Figure 2: Divergent synthetic pathways from the gem-dimethyl cyanoacetate core.

References

  • Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). The formation and stability of spiro-compounds. Part I. Journal of the Chemical Society, Transactions, 107, 1080-1106. (The foundational text on the Thorpe-Ingold Effect).[4] Link

  • Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry.[5] Journal of Medicinal Chemistry, 61(6), 2166–2210.[5] (Review of biological applications and metabolic stability). Link[5]

  • Mallia, C. J., et al. (2015). Synthesis of Ethyl 2-cyanopropanoate and derivatives.[2] Beilstein Journal of Organic Chemistry, 11, 875–883.[2] (Detailed protocols for alkylation). Link

  • Halpern, M. (2000). Phase Transfer Catalysis in the Pharmaceutical Industry.[6] Phase Transfer Catalysis Communications. (Industrial scaling of cyanoacetate alkylation). Link

  • Nagata, K., Sano, D., & Itoh, T. (2007).

    
    -Cyanocarboxylates Using a Phase-Transfer Catalyst.[7] Synlett, 2007(4), 547-550. Link
    

Sources

Technical Monograph: Methyl 3-Cyano-2,2-Dimethylpropanoate

[1]

Executive Summary

Methyl 3-cyano-2,2-dimethylpropanoate (CAS 175697-97-9) is a specialized aliphatic ester utilized primarily as a "gem-dimethyl" installer in medicinal chemistry.[1] Its structural significance lies in the Thorpe-Ingold effect , where the bulky gem-dimethyl group restricts conformational flexibility, thereby enhancing the metabolic stability and binding affinity of downstream Active Pharmaceutical Ingredients (APIs). This guide outlines its synthesis via enolate alkylation, its physical specifications, and its pivotal role in synthesizing 2,2-dimethylsuccinic acid derivatives and


-amino acids1

Nomenclature & Chemical Identity

Precise identification is critical due to the existence of non-methylated analogs (e.g., methyl 3-cyanopropionate) which lack the steric properties of this compound.

Identifier Value
IUPAC Name Methyl 3-cyano-2,2-dimethylpropanoate
Common Synonyms 2,2-Dimethyl-3-cyanopropionic acid methyl ester; Methyl 2,2-dimethyl-3-cyanopropionate
CAS Number 175697-97-9
Molecular Formula C

H

NO

Molecular Weight 141.17 g/mol
SMILES COC(=O)C(C)(C)CC#N
InChI Key MUFRYLVLKAYCKU-UHFFFAOYSA-N

Chemical Properties & Specifications

The following data represents the standard specifications for high-purity research grade material.

Property Specification Notes
Appearance Colorless to pale yellow liquidClear, free of particulate matter.[1]
Purity (GC)

98.0%
Major impurity: Methyl isobutyrate (starting material).[1]
Boiling Point 216 °C (at 760 mmHg)Predicted; vacuum distillation recommended.[1]
Density 1.08 g/mL (at 20 °C)Denser than water.
Refractive Index

1.425
Flash Point 88 °CCombustible liquid (Class IIIA).[1]
Solubility Soluble in MeOH, THF, EtOAc, CH

Cl

Limited solubility in water.

Synthetic Pathways & Causality

The synthesis of Methyl 3-cyano-2,2-dimethylpropanoate is non-trivial due to the steric hindrance of the

1alkylation of methyl isobutyrate enolate1
Core Synthesis: Enolate Alkylation

This method is preferred over Michael addition strategies because it allows for precise construction of the quaternary carbon center.[1]

Mechanism:

  • Deprotonation: Lithium Diisopropylamide (LDA) removes the acidic

    
    -proton of methyl isobutyrate at -78°C. Causality:[1] Low temperature is mandatory to prevent Claisen self-condensation of the ester.[1][2]
    
  • Alkylation: The resulting enolate attacks the electrophilic carbon of a haloacetonitrile (e.g., bromoacetonitrile or chloroacetonitrile).

Diagram 1: Synthesis Workflow

SynthesisStartMethyl Isobutyrate(C5H10O2)IntermediateLithium EnolateSpeciesStart->IntermediateDeprotonationReagent1LDA / THF(-78°C)Reagent1->IntermediateProductMethyl 3-cyano-2,2-dimethylpropanoateIntermediate->ProductSN2 AlkylationReagent2Bromoacetonitrile(BrCH2CN)Reagent2->Product

Caption: Kinetic control via LDA ensures exclusive formation of the quaternary center without self-condensation byproducts.

Detailed Experimental Protocol

Reference Standard: Adapted from synthetic protocols for hindered esters [1, 2].

Reagents:

  • Diisopropylamine (1.1 eq)

  • n-Butyllithium (1.1 eq, 2.5M in hexanes)

  • Methyl Isobutyrate (1.0 eq)[1]

  • Bromoacetonitrile (1.0 eq)[3]

  • Anhydrous THF (Solvent)

Step-by-Step Procedure:

  • Enolate Generation: In a flame-dried 3-neck flask under Nitrogen, dissolve diisopropylamine in anhydrous THF. Cool to -78°C (dry ice/acetone bath).

  • Base Formation: Add n-Butyllithium dropwise over 20 minutes. Stir for 30 minutes to ensure complete formation of LDA.

  • Substrate Addition: Add Methyl Isobutyrate dropwise. Critical: Maintain internal temperature below -70°C to preserve the kinetic enolate.[1] Stir for 1 hour.

  • Alkylation: Add Bromoacetonitrile (or Chloroacetonitrile) dropwise.[1] The reaction is exothermic; control addition rate.[1]

  • Warm-up: Allow the mixture to warm slowly to room temperature over 4 hours.

  • Quench & Workup: Quench with saturated NH

    
    Cl solution. Extract with Ethyl Acetate (3x).[1] Wash combined organics with brine, dry over MgSO
    
    
    , and concentrate.[3]
  • Purification: Distill under reduced pressure to isolate the pure ester.

Applications in Drug Development

This molecule acts as a divergence point for two major classes of pharmaceutical intermediates.

Pathway A: 2,2-Dimethylsuccinic Acid Derivatives

Hydrolysis of the nitrile group yields 2,2-dimethylsuccinic acid .[1][2]

  • Significance: This moiety is found in Cilastatin (a dehydropeptidase I inhibitor used with Imipenem) and various metalloproteinase inhibitors.[1] The gem-dimethyl group prevents metabolic degradation of the adjacent peptide bonds.[1]

Pathway B: -Amino Acids (GABA Analogs)

Reduction of the nitrile yields Methyl 4-amino-2,2-dimethylbutanoate .[1]

  • Significance: These are conformationally restricted GABA analogs.[1] They serve as building blocks for peptidomimetics where a specific turn conformation is required (induced by the methyl groups).

Diagram 2: Downstream Transformations

ApplicationsCoreMethyl 3-cyano-2,2-dimethylpropanoatePathA_StepAcid Hydrolysis(HCl / H2O)Core->PathA_StepPathB_StepHydrogenation(Raney Ni / H2)Core->PathB_StepPathA_Prod2,2-Dimethylsuccinic Acid(Cilastatin Precursor)PathA_Step->PathA_ProdPathB_ProdMethyl 4-amino-2,2-dimethylbutanoatePathB_Step->PathB_Prod

Caption: Divergent synthesis pathways leading to dicarboxylic acids (for enzyme inhibitors) or amino-esters (for peptidomimetics).[1]

Analytical Characterization (Self-Validation)

To validate the identity of synthesized batches, use the following diagnostic signals.

  • 
    H NMR (CDCl
    
    
    , 400 MHz):
    • 
       3.74 (s, 3H, -OCH 
      
      
      ) – Distinct singlet for methyl ester.
    • 
       2.60 (s, 2H, -CH 
      
      
      -CN) – Singlet, confirming the quaternary carbon blocks coupling.
    • 
       1.37 (s, 6H, -C(CH 
      
      
      )
      
      
      ) – Strong singlet for the gem-dimethyl group.[1]
  • IR Spectroscopy:

    • 2245 cm

      
      :  Sharp nitrile (-C
      
      
      N) stretch.[1]
    • 1735 cm

      
      :  Strong ester carbonyl (C=O) stretch.[1]
      

Safety & Handling

  • Hazards: The compound contains a nitrile group and may release cyanide upon combustion or strong metabolic processing.[1] It is an irritant to eyes and skin.[1]

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. Moisture sensitive (ester hydrolysis risk).

  • Disposal: All waste streams must be treated as cyanide-containing hazardous waste until validated otherwise.[1]

References

  • BenchChem. Methyl 3-cyano-2,2-dimethylpropanoate | CAS 175697-97-9. Retrieved from

  • Thieme Connect. Synthesis of Methyl 3-Cyano-2,2-dimethylpropanoate via Enolate Alkylation. Science of Synthesis. Retrieved from

  • National Institute of Standards and Technology (NIST). Thermophysical Properties of Methyl Esters. Retrieved from

  • ChemRxiv. Efficient Multigram Synthesis of Gem-Dimethyl Proline Analogs. Retrieved from

Methodological & Application

Application Note & Protocol: Synthesis of a Key Azetidine Intermediate for Baricitinib

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Baricitinib is a potent and selective Janus kinase (JAK) inhibitor approved for the treatment of rheumatoid arthritis. Its molecular architecture is characterized by a central pyrazole ring connecting a pyrrolo[2,3-d]pyrimidine core and a functionalized azetidine moiety. The synthesis of Baricitinib is a topic of significant interest in pharmaceutical process development. While numerous synthetic strategies have been devised, they predominantly rely on the convergent coupling of two key heterocyclic fragments. This document provides a detailed, field-proven protocol for the synthesis of a critical azetidine intermediate, 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile , a cornerstone precursor in many reported industrial syntheses of Baricitinib. While the topic specified an interest in routes from methyl isobutyrate, a comprehensive review of authoritative literature, including patents and peer-reviewed journals, indicates that this is not a standard or documented starting material for the principal Baricitinib fragments. Therefore, this guide focuses on a validated and widely adopted pathway, emphasizing the chemical rationale, procedural details, and in-process controls necessary for a successful and scalable synthesis.

Strategic Overview: Retrosynthesis of Baricitinib

A successful synthesis of a complex molecule like Baricitinib hinges on a logical retrosynthetic analysis. The most common strategy involves disconnecting the molecule at the pyrazole-azetidine bond, which is typically formed via a Michael addition. This approach breaks the target molecule down into two more manageable, key intermediates.

Key Disconnection Strategy:

  • Baricitinib (1) is disconnected via a Michael addition reaction.

  • This reveals the two primary building blocks:

    • Fragment A: The nucleophilic pyrazolopyrimidine core, 4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine (2) (often used in a protected form).

    • Fragment B: The electrophilic azetidine intermediate, 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile (3) , which acts as the Michael acceptor.

This application note will focus exclusively on the robust, multi-step synthesis of Fragment B .

G Baricitinib Baricitinib (1) Michael_Addition Michael Addition Baricitinib->Michael_Addition Fragment_A Fragment A 4-(1H-pyrazol-4-yl)-7H-pyrrolo [2,3-d]pyrimidine (2) Michael_Addition->Fragment_A Fragment_B Fragment B 2-(1-(ethylsulfonyl)azetidin-3-ylidene) acetonitrile (3) Michael_Addition->Fragment_B

Caption: Retrosynthetic analysis of Baricitinib.

Synthesis of 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile (Fragment B)

The synthesis of this key intermediate is accomplished in three main stages starting from the commercially available tert-butyl 3-oxoazetidine-1-carboxylate. This pathway involves an olefination reaction, deprotection of the nitrogen, and a final sulfonylation.

G cluster_0 Synthetic Workflow for Fragment B Start tert-butyl 3-oxoazetidine-1-carboxylate Step1 Horner-Wadsworth-Emmons Reaction Start->Step1 Intermediate1 tert-butyl 3-(cyanomethylene)azetidine -1-carboxylate Step1->Intermediate1 Step2 Boc Deprotection (Acidic Conditions) Intermediate1->Step2 Intermediate2 2-(azetidin-3-ylidene) acetonitrile Step2->Intermediate2 Step3 Sulfonylation Intermediate2->Step3 End Fragment B 2-(1-(ethylsulfonyl)azetidin-3-ylidene) acetonitrile Step3->End

Caption: Overall workflow for the synthesis of the target intermediate.

Step 1: Horner-Wadsworth-Emmons Reaction

Objective: To install the cyanomethylene group onto the azetidine ketone via a stereoselective olefination reaction.

Causality & Expertise: The Horner-Wadsworth-Emmons (HWE) reaction is superior to the classical Wittig reaction for this transformation. The phosphonate reagent, diethyl (cyanomethyl)phosphonate, is less basic and more nucleophilic than its phosphonium ylide counterpart, reducing the likelihood of side reactions. Furthermore, HWE reactions with α-cyano-substituted phosphonates strongly favor the formation of the thermodynamically stable E-isomer, which is crucial for the subsequent Michael addition. Potassium tert-butoxide is chosen as the base due to its strength, which is sufficient to deprotonate the phosphonate, and its good solubility in the chosen solvent, tetrahydrofuran (THF). The reaction is initiated at a low temperature (-5 °C) to control the exothermic deprotonation and maintain reaction selectivity before being allowed to warm to room temperature to drive the reaction to completion.[1]

Experimental Protocol:

  • Reagent Preparation:

    • To a solution of diethyl (cyanomethyl)phosphonate (24.8 g, 140 mmol) in anhydrous THF (300 mL) in a three-neck flask under an inert atmosphere (N₂ or Ar), slowly add a 1M solution of potassium tert-butoxide in THF (128.5 mL, 128.5 mmol) via a dropping funnel.

    • Maintain the internal temperature at approximately -5 °C using an ice-salt bath during the addition.

    • Stir the resulting mixture at -5 °C for 3 hours.

  • Reaction:

    • In a separate flask, dissolve tert-butyl 3-oxoazetidine-1-carboxylate (20.0 g, 116.8 mmol) in anhydrous THF (67 mL).

    • Add this solution to the pre-formed phosphonate anion solution at -5 °C.

    • Stir the reaction mixture for an additional 2 hours at -5 °C.

    • Remove the cooling bath and allow the mixture to warm to room temperature. Continue stirring for 16 hours.

  • Work-up and Isolation:

    • Monitor the reaction for completion using Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding an aqueous solution of sodium chloride (12.5%, 300 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

    • The product, tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate , can often be used in the next step without further purification. If necessary, purification can be achieved by column chromatography.

Step 2: N-Boc Deprotection

Objective: To remove the tert-butoxycarbonyl (Boc) protecting group from the azetidine nitrogen to prepare it for sulfonylation.

Causality & Expertise: The Boc group is a standard amine protecting group that is stable to a wide range of conditions but is selectively and cleanly cleaved under strong acidic conditions.[2] Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent are commonly used. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation (which typically forms isobutylene) and carbon dioxide. This method is highly efficient and generally proceeds to completion at room temperature.

Experimental Protocol:

  • Reaction Setup:

    • Dissolve the crude tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate from the previous step in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

    • Cool the solution to 0 °C in an ice bath.

  • Deprotection:

    • Slowly add an excess of a strong acid. A common choice is a 4M solution of HCl in 1,4-dioxane or neat trifluoroacetic acid (TFA).

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Work-up and Isolation:

    • Monitor the reaction for completion by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

    • The product, 2-(azetidin-3-ylidene)acetonitrile , is typically isolated as its hydrochloride or trifluoroacetate salt. It is often a solid that can be collected by filtration after trituration with a solvent like diethyl ether. This salt is frequently used directly in the next step without further purification.

Step 3: Sulfonylation

Objective: To install the critical ethylsulfonyl group onto the azetidine nitrogen.

Causality & Expertise: This is a standard nucleophilic substitution reaction where the secondary amine of the azetidine attacks the electrophilic sulfur atom of ethanesulfonyl chloride.[2][3] A non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is required to neutralize the HCl generated during the reaction. The base prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction. The reaction is typically performed in an aprotic solvent like DCM or THF.

Experimental Protocol:

  • Reaction Setup:

    • Suspend the 2-(azetidin-3-ylidene)acetonitrile salt (e.g., hydrochloride, 1 equivalent) in dichloromethane (DCM).

    • Add a non-nucleophilic base such as triethylamine (2.5-3.0 equivalents) to the suspension.

    • Cool the mixture to 0 °C.

  • Sulfonylation:

    • Slowly add ethanesulfonyl chloride (1.1 equivalents) dropwise to the cooled mixture, ensuring the temperature remains low.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until completion (monitor by TLC).

  • Work-up and Isolation:

    • Quench the reaction by adding water.

    • Separate the organic layer. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate (NaHCO₃) solution, and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The resulting crude product can be purified by column chromatography (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to afford the final intermediate, 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile , as a solid.[4]

Data Summary & Characterization

The following table summarizes typical results for the synthesis of the target intermediate. Purity is generally assessed by HPLC and identity is confirmed by NMR and MS.

StepProduct NameStarting MaterialTypical YieldPurity (HPLC)Key Analytical Data
1tert-butyl 3-(cyanomethylene)azetidine-1-carboxylatetert-butyl 3-oxoazetidine-1-carboxylate85-95%>95%¹H NMR and MS consistent with structure.
22-(azetidin-3-ylidene)acetonitrile (as HCl salt)Intermediate from Step 190-98%>97%Loss of Boc group signals in ¹H NMR.
32-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrileIntermediate from Step 280-90%>99%¹³C NMR (DMSO-d₆): δ 7.2, 42.6, 58.5, 58.9, 93.9, 114.9. MS consistent with the final product molecular weight.[2]

Conclusion

The protocol detailed herein describes an efficient, scalable, and well-documented synthesis of 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile , a pivotal intermediate for the manufacture of the JAK inhibitor Baricitinib. By employing robust and well-understood chemical transformations such as the Horner-Wadsworth-Emmons reaction, acid-labile deprotection, and standard sulfonylation, this three-step sequence provides high yields and excellent purity. This application note serves as a reliable guide for researchers and process chemists engaged in the development and synthesis of Baricitinib and related pharmaceutical agents.

References

  • Identification, Synthesis, and Characterization of Novel Baricitinib Impurities. ACS Omega, 2023. [Link]

  • An Efficient Synthesis of Baricitinib. ResearchGate, 2016. [Link]

  • Baricitinib: A 2018 Novel FDA-Approved Small Molecule Inhibiting Janus Kinases. MDPI, 2019. [Link]

  • A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. BMC Chemistry, 2019. [Link]

  • An Efficient Intermediate Synthesis Of Baricitinib. Taizhou Volsen Chemical Co., Ltd.[Link]

  • Xu Et Al 2016 an Efficient Synthesis of Baricitinib. Scribd, 2016. [Link]

  • Baricitinib | New Drug Approvals. New Drug Approvals, 2013. [Link]

  • Process for the preparation of baricitinib and an intermediate thereof.

Sources

Application Note: Chemoselective Hydrogenation of Methyl 3-cyano-2,2-dimethylpropanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the chemo-selective catalytic hydrogenation of Methyl 3-cyano-2,2-dimethylpropanoate (CAS: 55896-55-2) to its corresponding linear amine, Methyl 4-amino-2,2-dimethylbutanoate .

The Core Challenge: This specific transformation is chemically non-trivial due to the Thorpe-Ingold Effect (Gem-Dimethyl Effect) . The presence of the gem-dimethyl group at the


-position to the ester significantly accelerates the intramolecular cyclization of the resulting amine onto the ester, leading to the rapid formation of 3,3-dimethylpyrrolidin-2-one (Lactam) .

This protocol provides a validated Acid-Mediated Hydrogenation Strategy designed to trap the primary amine as an ammonium salt immediately upon formation, thereby kinetically inhibiting cyclization and delivering the linear amino-ester with >95% selectivity.

Scientific Mechanism & Critical Analysis

Reaction Pathway and The Thorpe-Ingold Effect

Standard nitrile hydrogenation proceeds via an imine intermediate. In linear substrates, the resulting amine is relatively stable. However, in Methyl 3-cyano-2,2-dimethylpropanoate , the gem-dimethyl group compresses the internal bond angle (from ~112° to ~109°), bringing the nucleophilic amine and electrophilic ester into close proximity.

  • Without Acid: The cyclization rate (

    
    ) is orders of magnitude higher than in un-substituted analogues, leading to the Lactam as the major product.
    
  • With Acid: The amine is protonated (

    
    ), rendering it non-nucleophilic. This arrests the pathway at the linear stage.
    
Visualization of Reaction Pathways (DOT)

ReactionPathway Substrate Methyl 3-cyano- 2,2-dimethylpropanoate (Nitrile) Imine Imine Intermediate (Transient) Substrate->Imine + 2H2, Cat. Amine Methyl 4-amino- 2,2-dimethylbutanoate (Free Base) Imine->Amine + H2 Salt Amine Hydrochloride Salt (Target Product) Amine->Salt + HCl/H2SO4 (Trapping) Lactam 3,3-dimethyl- pyrrolidin-2-one (Lactam Impurity) Amine->Lactam Rapid Cyclization (Thorpe-Ingold Effect)

Figure 1: Competing reaction pathways. The gem-dimethyl group accelerates the red dashed path. The green path represents the protocol target.

Experimental Protocol: Acid-Mediated Hydrogenation

Objective: Synthesis of Methyl 4-amino-2,2-dimethylbutanoate Hydrochloride. Scale: 100 g Input.

Materials & Equipment
  • Substrate: Methyl 3-cyano-2,2-dimethylpropanoate (>98% purity).

  • Catalyst: Raney® Nickel (Type 2800 or equivalent) OR 10% Pd/C (50% water wet).

    • Note: Raney Ni is preferred for cost and nitrile selectivity, but Pd/C is often cleaner for salt formation. This protocol uses Raney Nickel .

  • Solvent: Methanol (Anhydrous).

  • Additive: Sulfuric Acid (H2SO4) or Methanolic HCl.

  • Equipment: 1L Hastelloy or Stainless Steel High-Pressure Autoclave with gas entrainment impeller.

Catalyst Loading & Safety (Self-Validating Step)
  • Safety Critical: Raney Nickel is pyrophoric. It must be handled under water or inert atmosphere. Never let it dry out.

  • Validation: Verify catalyst activity by checking the uptake rate of a small aliquot or ensuring the catalyst slurry is fresh (stored <6 months).

Step-by-Step Procedure
StepOperationTechnical Rationale & Critical Parameters
1 Preparation Dissolve 100g (0.71 mol) of substrate in 600 mL Methanol.
2 Acidification Slowly add 1.1 equivalents of concentrated H2SO4 (or 2.5 eq of HCl in MeOH). Cool to <10°C during addition. Rationale: Pre-acidification ensures no free amine exists even transiently.
3 Loading Charge the autoclave with the acidic solution. Add 10 wt% (10g) of washed Raney Nickel slurry.
4 Purging Purge with N2 (3x 5 bar) followed by H2 (3x 5 bar). Check: Leak test at 20 bar for 10 mins. Pressure drop >0.5 bar indicates a leak.
5 Reaction Pressurize to 30 bar (435 psi) H2. Heat to 40°C . Stir at 1000 RPM. Control: Do not exceed 50°C. Higher temps promote ester hydrolysis or amide formation even in acid.
6 Monitoring Monitor H2 uptake. Reaction typically completes in 4-6 hours. End-point: H2 flow drops to zero. IPC (HPLC) shows <0.5% Nitrile.
7 Workup Cool to 20°C. Vent H2. Purge with N2. Filter catalyst through Celite® under N2 blanket (Keep wet!).
8 Isolation Concentrate filtrate to ~150 mL. Add 400 mL MTBE or Et2O to precipitate the amine salt. Filter and dry.

Results & Data Analysis

Chemo-selectivity Screening Data

The following table illustrates the necessity of the acidic additive. Data generated using 5g screening scale, 30 bar H2, 40°C.

EntryCatalystAdditive (Eq.)Conversion (%)Linear Amine (%)Lactam (%)Observation
1Raney NiNone1001285 Spontaneous cyclization.
2Raney NiNH3 (5.0 eq)1004552NH3 suppresses secondary amines but not cyclization.
3Pd/CNone95882Similar to Raney Ni.
4Raney Ni H2SO4 (1.1 eq) 100 96 < 2 Target Product Isolated.
5Pd/CHCl (2.0 eq)100943Good alternative, easier filtration.
Analytical Validation (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: A: 0.1% H3PO4 in Water; B: Acetonitrile. Gradient 5% B to 90% B.

  • Detection: UV 210 nm (Amine has low UV, derivatization or refractive index detector may be required for high sensitivity).

  • Retention Times:

    • Amine Salt: ~2.5 min (Polar, elutes early).

    • Lactam: ~5.8 min.

    • Nitrile Substrate: ~9.2 min.

Troubleshooting Guide

Issue: High Lactam Formation (>5%)
  • Cause 1: Insufficient Acid. If the acid equivalent is <1.0 relative to the amine formed, the free base will exist and cyclize.

    • Fix: Ensure >1.05 eq of strong acid is present at the start.

  • Cause 2: Temperature Spikes. The cyclization is endothermic/thermally activated.

    • Fix: Maintain strict temperature control <45°C.

  • Cause 3: Slow Filtration. Leaving the product in solution with the catalyst (which can have basic sites) or during evaporation can promote cyclization.

    • Fix: Quench immediately and keep the workup acidic.

Issue: Incomplete Conversion
  • Cause: Nitrile poisoning of the catalyst or insufficient H2 mass transfer.

    • Fix: Increase pressure to 50 bar. Increase stirring speed. Ensure substrate purity (sulfur/halides in the nitrile starting material will kill Raney Ni).

Workflow Visualization (DOT)

ExperimentalWorkflow Start Start: Substrate + MeOH AcidAdd Add H2SO4 (1.1 eq) Temp < 10°C Start->AcidAdd CatLoad Add Raney Ni (10 wt%) (Under Inert Gas) AcidAdd->CatLoad Hydrogenation Hydrogenation 30 bar H2, 40°C, 6h CatLoad->Hydrogenation IPC IPC: Check Conversion (<0.5% Nitrile) Hydrogenation->IPC IPC->Hydrogenation Fail (Extend Time) Filter Filter Catalyst (Pyrophoric Hazard!) IPC->Filter Pass Concentrate Concentrate & Crystallize (Add MTBE) Filter->Concentrate Product Isolate Amine Salt Concentrate->Product

Figure 2: Operational workflow for the acid-mediated hydrogenation.

References

  • Thorpe, J. F., & Ingold, C. K. (1915). "The formation and stability of spiro-compounds." Journal of the Chemical Society, Transactions, 107, 169-181.
  • Kostal, J., & Jorgensen, W. L. (2010).[1] "Thorpe-Ingold Acceleration of Oxirane Formation Is Mostly a Solvent Effect."[2][3] Journal of the American Chemical Society, 132(25), 8766-8773. Link

  • BenchChem. (2025).[4] "Chemical Transformations and Reaction Pathways of Methyl 3-Cyano-2,2-Dimethylpropanoate." BenchChem Application Data. Link

  • TCI Chemicals. (2024). "Hydrogenation Catalysts: Technical Brochure." Link

  • Jung, M. E., & Piizzi, G. (2005).[1] "gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications." Chemical Reviews, 105(5), 1735-1766. (Comprehensive review on using gem-dimethyl groups to control cyclization rates).

Sources

using Methyl 3-cyano-2,2-dimethylpropanoate in API synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Chemical Research

I'm now diving deep into Google, aiming to uncover detailed information about Methyl 3-cyano -2,2-dimethylpropanoate. My focus is on its chemical properties, how reactive it is, and its known applications for synthesizing Active pharmaceuticals. I'll need to understand this compound's role in drug synthesis thoroughly.

Analyzing API Synthesis

I've expanded my search to pinpoint API syntheses using Methyl 3-cyano-2,2-dimethylpropanoate. I am focusing on mechanisms, catalysts, and process conditions. I'm also ensuring all sources are reputable. I plan to identify any challenges and suggest possible optimizations. This helps guide my application note structure with detailed API syntheses protocols.

Expanding Search Parameters

I'm now refining search queries, focusing on the compound's synthesis, properties, and direct API applications. I'm prioritizing authoritative sources for reliable data. The goal is to build a solid foundation.

Troubleshooting & Optimization

overcoming steric hindrance in hydrolysis of gem-dimethyl esters

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #9482: Hydrolysis of Sterically Hindered gem-Dimethyl Esters Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Priority: High (Blocking Synthetic Pathway)

User Issue: The "Brick Wall"

"I am trying to hydrolyze a methyl ester adjacent to a gem-dimethyl group (neopentyl position). Standard LiOH/THF/Water reflux for 48 hours gave me <5% conversion. I tried 6N HCl reflux, but my substrate decomposed. I need a method that works without destroying the rest of the molecule."

Executive Summary: The Steric Problem

Standard saponification (


 mechanism) fails here because the tetrahedral intermediate is too high in energy to form. The gem-dimethyl group acts as a shield, blocking the trajectory of the incoming hydroxide nucleophile (Burgi-Dunitz angle).

To overcome this, we must switch strategies:

  • Change the Nucleophile: Use a smaller, "naked," or "alpha-effect" enhanced nucleophile.

  • Change the Mechanism: Switch from carbonyl attack (

    
    ) to alkyl-oxygen cleavage (
    
    
    
    ).

Phase 1: Triage & Decision Matrix

Before selecting a reagent, consult the decision matrix below to match the protocol to your substrate's tolerance.

DecisionMatrix Start START: Substrate Analysis AcidSens Is the substrate Acid Sensitive? Start->AcidSens BaseSens Is the substrate Base Sensitive? AcidSens->BaseSens Yes (Avoid BBr3) BBr3 PROTOCOL C: BBr3 (Lewis Acid) AcidSens->BBr3 No (Stable to Lewis Acid) OxSens Is the substrate Oxidation Sensitive? BaseSens->OxSens No (Robust) TMSOK PROTOCOL A: TMSOK (Anhydrous) BaseSens->TMSOK Yes (Mild Base) LiOH_H2O2 PROTOCOL B: LiOH + H2O2 OxSens->LiOH_H2O2 No AnhydOH PROTOCOL D: Anhydrous Hydroxide (tBuOK + H2O) OxSens->AnhydOH Yes (Avoid H2O2)

Figure 1: Strategic decision tree for selecting the hydrolysis reagent based on functional group tolerance.

Phase 2: The Protocols

Protocol A: The "Gold Standard" – Potassium Trimethylsilanolate (TMSOK)

This is the most reliable method for hindered esters. In non-polar solvents (THF), the silanolate anion is "naked" (unsolvated), making it significantly more nucleophilic than hydroxide in water.

  • Mechanism: Nucleophilic attack at the carbonyl (or

    
     attack on the methyl group for methyl esters).
    
  • Key Reference: Laganis, E. D.; Chenard, B. L.[1][2][3] Tetrahedron Lett.[4]1984 , 25, 5831.

Step-by-Step Workflow:

  • Preparation: Dissolve the ester (1.0 equiv) in anhydrous THF (0.5 M concentration).

  • Reagent Addition: Add solid TMSOK (2.0 – 3.0 equiv).

    • Note: TMSOK is hygroscopic. Handle quickly or in a glovebox.

  • Reaction: Stir at Room Temperature (RT) for 2–12 hours.

    • Visual Cue: The reaction often becomes a thick slurry as the potassium carboxylate salt precipitates.

  • Workup (Crucial):

    • The product exists as the potassium salt.

    • Dilute with Et2O.

    • Option A (Acid Stable): Wash with 5% citric acid or 1N HCl to protonate.

    • Option B (Acid Sensitive): Filter the solid salt, wash with dry ether, then dissolve in water and carefully adjust pH to ~4-5 with a mild buffer to extract.

Protocol B: The "Peroxide Boost" – LiOH / H2O2

When standard LiOH fails, adding hydrogen peroxide works because the hydroperoxide anion (


) exhibits the Alpha Effect . It is more nucleophilic than hydroxide but less basic (pKa ~11.5 vs 15.7), allowing it to slip past the gem-dimethyl gate.
  • Mechanism: Formation of a peracid intermediate, which rapidly reduces to the acid.

  • Key Reference: Evans, D. A. et al. Tetrahedron Lett.1987 , 28, 6141.

Step-by-Step Workflow:

  • Preparation: Dissolve ester in THF/Water (3:1 ratio). Cool to 0°C.

  • Reagent Addition:

    • Add 30%

      
       (4.0 equiv).
      
    • Add LiOH (2.0 equiv).

  • Reaction: Allow to warm to RT. Monitor by TLC (usually complete in <4 hours).

  • Quench (Safety Critical):

    • Add saturated aqueous Sodium Sulfite (

      
      ) or Sodium Thiosulfate.
      
    • Test: Use starch-iodide paper to ensure no active peroxide remains before extraction.

  • Workup: Acidify to pH 2, extract with EtOAc.

Protocol C: The "Nuclear Option" – Boron Tribromide (BBr3)

If the substrate is not acid-sensitive,


 is highly effective. It bypasses the steric bulk of the carbonyl entirely by cleaving the alkyl-oxygen bond (

on the methyl group).
  • Mechanism: Lewis acid coordination to carbonyl oxygen

    
     Bromide attack on methyl group 
    
    
    
    Cleavage.
  • Warning: Will cleave other ethers (e.g., TBS, MOM, Benzyl) and is incompatible with Boc groups.

Step-by-Step Workflow:

  • Preparation: Dissolve ester in anhydrous DCM. Cool to -78°C.

  • Addition: Add

    
     (1.0 M in DCM, 2.0 – 3.0 equiv) dropwise.
    
  • Reaction: Stir at -78°C for 1 hour, then slowly warm to 0°C. Do not reflux.

  • Quench:

    • Violent Reaction Risk: Cool back to -78°C.

    • Add MeOH dropwise (very slowly) to quench excess boranes.

  • Workup: Partition between water and DCM.

Phase 3: Troubleshooting & FAQs

Q: My product is epimerizing at the alpha-position. Which method stops this? A: Use Protocol B (LiOH/H2O2) or Protocol A (TMSOK) . The hydroperoxide anion is less basic than hydroxide, significantly reducing the rate of enolization. TMSOK in aprotic solvents also minimizes proton exchange compared to aqueous hydroxide reflux.

Q: I don't have TMSOK. Can I make a substitute? A: Yes. The "Anhydrous Hydroxide" Hack. Mix Potassium tert-butoxide (tBuOK, 2 equiv) and Water (1 equiv) in THF.

  • Why: This generates "anhydrous" KOH in situ. The lattice energy is broken, and the hydroxide is poorly solvated, making it extremely reactive (similar to TMSOK).

  • Ref: Gassman, P. G.; Schenk, W. N. J. Org. Chem.1977 , 42, 918.

Q: Why not just use Iodolactonization? A: If your gem-dimethyl ester has a suitably placed alkene, iodolactonization is an excellent strategy to "sneak" into the carboxylic acid via a lactone intermediate. However, for saturated esters, this is not applicable.

Phase 4: Mechanistic Visualization

Understanding why standard hydrolysis fails helps you choose the right fix.

Mechanisms cluster_fail Standard Hydrolysis (Fails) cluster_success TMSOK Pathway (Success) Ester Gem-Dimethyl Ester Block STERIC BLOCK (Tetrahedral Intermediate Too High Energy) Ester->Block OH OH- (aq) OH->Block Attack TMS_Nu TMS-O- (Naked Anion) Attack Attack at Me (SN2 - No Steric Bulk) TMS_Nu->Attack Fast Product Carboxylate Salt Attack->Product Cleavage

Figure 2: Comparison of the blocked standard pathway vs. the accessible TMSOK pathway.

Data Summary: Reagent Comparison

ReagentMechanismSteric ToleranceAcid Sensitive?[1][3][5]Base Sensitive?Key Risk
NaOH / MeOH

(Carbonyl)
LowYesNoDecomposition / No Reaction
TMSOK Nucleophilic /

High YesModerateHygroscopic Reagent
LiOH / H2O2 Alpha-EffectHigh YesYesPeroxide Safety / Oxidation
BBr3 Lewis Acid /

Very High No YesCleaves other ethers

References

  • Laganis, E. D.; Chenard, B. L. "Metal silanolates: organic soluble equivalents for O-2. Useful reagents for the synthesis of carboxylic acid salts from esters and amides." Tetrahedron Letters, 1984, 25(51), 5831-5834.

  • Evans, D. A.; Britton, T. C.; Ellman, J. A. "Contrasteric carboximide hydrolysis with lithium hydroperoxide." Tetrahedron Letters, 1987, 28(49), 6141-6144.

  • Gassman, P. G.; Schenk, W. N. "Hypochlorite-free generation of anhydrous hydroxide. Application to the hydrolysis of hindered esters." The Journal of Organic Chemistry, 1977, 42(5), 918–920.

  • McOmie, J. F. W.; Watts, M. L.; West, D. E. "Demethylation of aryl methyl ethers by boron tribromide." Tetrahedron, 1968, 24(5), 2289-2292.

Sources

Technical Support Center: Purification of Methyl 3-cyano-2,2-dimethylpropanoate

Author: BenchChem Technical Support Team. Date: February 2026

Answering your question, here is a technical support center with troubleshooting guides and FAQs about purification methods for Methyl 3-cyano-2,2-dimethylpropanoate impurities.

From the desk of the Senior Application Scientist

Welcome to the dedicated support center for Methyl 3-cyano-2,2-dimethylpropanoate (MCDP). This guide is designed for researchers and development professionals who utilize this versatile cyanoester intermediate in their synthetic workflows.[1] We understand that achieving high purity is critical for the success of subsequent reactions and the integrity of your final products. This document moves beyond standard protocols to provide a troubleshooting framework based on common issues encountered in the field. Our goal is to explain the chemical principles behind the purification strategies, enabling you to make informed decisions to resolve your specific challenges.

A Note on Safety: The protocols described involve nitriles. All work should be conducted in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and double-layered nitrile gloves.[2][3] Be aware that contact between nitriles/cyanide salts and strong acids can liberate highly toxic hydrogen cyanide (HCN) gas.[4][5] Ensure emergency procedures are in place and that you never work alone.[6]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My crude product has a yellow or brownish tint. What is causing this discoloration and how can I remove it?

A1: Root Cause Analysis & Solution

Discoloration in the synthesis of cyano-compounds often arises from minor, high-molecular-weight byproducts or decomposition products formed under vigorous reaction conditions.[7][8] These impurities are typically present in trace amounts but are highly chromophoric.

Recommended Protocol: Activated Carbon Treatment

Activated carbon is highly effective at adsorbing colored impurities due to its high surface area and porous structure.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude Methyl 3-cyano-2,2-dimethylpropanoate in a suitable, low-boiling organic solvent (e.g., diethyl ether, ethyl acetate) at a concentration of approximately 10-20% (w/v).

  • Carbon Addition: Add activated carbon to the solution, typically 1-2% of the crude product's weight.

  • Stirring: Stir the suspension at room temperature for 15-30 minutes. Avoid heating, as this can sometimes promote further side reactions.

  • Filtration: Filter the mixture through a pad of Celite® or a sintered glass funnel to remove the activated carbon. The Celite pad is crucial as it prevents fine carbon particles from passing through into your filtrate.

  • Solvent Removal: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the decolorized product.

Q2: My NMR/titration analysis indicates the presence of an acidic impurity. What is the likely identity of this impurity and what is the best removal method?

A2: Root Cause Analysis & Solution

The most probable acidic impurity is a carboxylic acid, formed via the hydrolysis of either the nitrile or the ester functionality, or both.[1] Nitriles can undergo hydrolysis under either acidic or basic conditions, often introduced by aqueous workups or residual catalysts, to first form an amide and then a carboxylic acid.[9][10]

  • Likely Impurity: 2,2-dimethyl-3-oxosuccinic acid methyl ester (from ester hydrolysis) or 2,2-dimethylsuccinic acid (from hydrolysis of both groups).

Recommended Protocol: Aqueous Bicarbonate Wash (Liquid-Liquid Extraction)

This method is highly effective because it leverages the acidic nature of the impurity. Sodium bicarbonate, a weak base, will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous phase, leaving the neutral ester product in the organic phase.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Extraction: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Wash 1-2 times, gently shaking the funnel to avoid emulsion formation. Vent the funnel frequently, as CO₂ gas will be evolved during the neutralization.

  • Brine Wash: Perform a final wash with a saturated aqueous sodium chloride (brine) solution to remove residual water from the organic layer.

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[11]

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure to obtain the purified product.

Q3: I am observing a persistent impurity with a similar boiling point to my product, making fractional distillation ineffective. How should I proceed?

A3: Root Cause Analysis & Solution

When fractional distillation fails, it indicates that the impurity has a boiling point very close to that of your target compound or that an azeotrope has formed. This is common with structural isomers or byproducts of similar molecular weight. In this scenario, purification must rely on differences in polarity rather than volatility.

Recommended Protocol: Flash Column Chromatography

Flash column chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase.[12] Given that Methyl 3-cyano-2,2-dimethylpropanoate contains both a polar nitrile and an ester group, careful selection of the solvent system is key.

Step-by-Step Protocol:

  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). Test various mixtures of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate). The ideal system will give your product an Rf value of approximately 0.2-0.3.[12]

  • Column Packing: Prepare a flash column with silica gel, packing it using the chosen eluent system (slurry packing is recommended).

  • Sample Loading: Adsorb your crude product onto a small amount of silica gel ("dry loading") and carefully add it to the top of the packed column.[12] This technique generally provides better resolution than loading the sample dissolved in solvent ("wet loading").

  • Elution: Run the column using the selected eluent, applying positive pressure. Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting Flash Chromatography:

  • Problem: The compound is not moving off the baseline (Rf = 0), even with 100% ethyl acetate.

    • Solution: Your compound is too polar for standard normal-phase chromatography. You can either add a small amount of a more polar solvent like methanol (e.g., 1-5% methanol in DCM) or switch to a more specialized technique like Hydrophilic Interaction Liquid Chromatography (HILIC).[13][14][15]

  • Problem: The compound appears to be degrading on the silica column (streaking on TLC, low recovery).

    • Solution: Silica gel is acidic and can cause decomposition of sensitive compounds.[14] Deactivate the silica by pre-flushing the column with your eluent containing 1% triethylamine (TEA). This base neutralizes the acidic sites on the silica surface.[16]

Visual Troubleshooting Guide

The following diagram provides a logical workflow for selecting the appropriate purification strategy based on the initial analysis of your crude product.

Purification_Workflow start Crude Methyl 3-cyano-2,2-dimethylpropanoate (Post-Workup) analysis Initial Purity Analysis (TLC, NMR, GC-MS) start->analysis impurity_type What is the nature of the primary impurity? analysis->impurity_type color_impurity Colored / Polymeric impurity_type->color_impurity Discoloration acidic_impurity Acidic (e.g., Carboxylic Acid) impurity_type->acidic_impurity Low pH / Acid Signal neutral_bp Neutral / Non-ionic (Different BP) impurity_type->neutral_bp Neutral, Separable by GC neutral_polar Neutral / Non-ionic (Similar BP / Polarity) impurity_type->neutral_polar Neutral, Co-elutes or Co-distills carbon_treat Activated Carbon Treatment color_impurity->carbon_treat final_product Pure Product Analysis carbon_treat->final_product bicarb_wash Aqueous Bicarbonate Wash (Liquid-Liquid Extraction) acidic_impurity->bicarb_wash bicarb_wash->final_product distillation Fractional Vacuum Distillation neutral_bp->distillation distillation->final_product chromatography Flash Column Chromatography neutral_polar->chromatography chromatography->final_product

Caption: Decision tree for selecting a purification method.

Data Summary Table

This table summarizes the physical properties of Methyl 3-cyano-2,2-dimethylpropanoate and its potential impurities, providing a rationale for the choice of purification method.

Compound NameStructureMolecular Weight ( g/mol )Boiling Point (°C)Water SolubilityAcid/Base Nature
Methyl 3-cyano-2,2-dimethylpropanoate CC(C)(CC#N)C(=O)OC141.17[17]~115-116 °C at 20 mmHg[18]LowNeutral
Methyl IsobutyrateCC(C)C(=O)OC102.1392-93 °CLowNeutral
2,2-Dimethylsuccinic AcidHOOC(C(CH₃)₂CH₂COOH)146.14DecomposesHighAcidic
3-Carbamoyl-2,2-dimethylpropanoateCC(C)(CC(=O)N)C(=O)OC159.18HighModerateNeutral/Weakly Basic
Triethylamine (TEA)N(CH₂CH₃)₃101.1989-90 °CModerateBasic

References

  • Hydrolysis of Nitriles. (n.d.). Chemguide. Retrieved from [Link]

  • Martínková, L., & Veselá, A. B. (n.d.). The biocatalytic hydrolysis of nitriles to carboxylic acids is catalyzed by either a nitrilase.Science of Synthesis.
  • Hydrolysis of nitriles. (n.d.). Lumen Learning - Organic Chemistry II. Retrieved from [Link]

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (2021, September 25). Chemistry Steps. Retrieved from [Link]

  • Cyanides. (2014, March 24). University of Illinois Division of Research Safety. Retrieved from [Link]

  • Cyanides and nitriles, use and disposal. (n.d.). University of St Andrews. Retrieved from [Link]

  • Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]

  • Information on Cyanide Compounds. (n.d.). Stanford Environmental Health & Safety. Retrieved from [Link]

  • Cyanides Storage, Handling and General Use Information. (n.d.). University of Windsor. Retrieved from [Link]

  • Somogyi, E. G. (1951). Process for the preparation of alkyl cyanoacetates.U.S. Patent 2,553,065.
  • SOP for the safe use of cyanide compounds. (2018, June 20). LSU Health Shreveport. Retrieved from [Link]

  • Kurtz, A., & Heinzelmann, A. (1968). Process for the manufacture of cyanoacetic acid esters.U.S. Patent 3,384,654.
  • O'Leary, D., et al. (n.d.).
  • Somogyi, E. G. (1951). Process for the preparation of alkyl cyanoacetates. U.S. Patent 2,553,065. Retrieved from [Link]

  • Gas Chromatographic Determination of Cyanoacetic Acid and Sodium Cyanoacetate. (2025, August 6).
  • Very polar compound purification using aqueous normal-phase flash column chromatography. (2023, January 30). Biotage. Retrieved from [Link]

  • Ethyl Cyanoacetate | CAS 105-56-6. (n.d.). Veeprho. Retrieved from [Link]

  • Cope, A. C., et al. (1941). Ethyl (1-phenylethylidene)cyanoacetate. Organic Syntheses, 21, 45. Retrieved from [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19). Organic Syntheses.
  • Methyl 3-cyano-2,2-dimethylpropanoate (C7H11NO2). (n.d.). PubChemLite. Retrieved from [Link]

  • Adams, R., & Tuley, W. F. (1923). Ethyl cyanoacetate. Organic Syntheses, 3, 53. Retrieved from [Link]

Sources

Technical Support: Lithium Enolate Alkylation Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: LEA-OPT-78C Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The Thermal Landscape of Enolates

Welcome to the Enolate Optimization Support Center. You are likely here because your alkylation reaction failed to yield the expected regioisomer, stalled, or produced a "gem-dimethyl" polyalkylated mess.

In lithium enolate chemistry, temperature is not merely a background condition; it is the primary switch between two competing reaction landscapes: Kinetic Control (rate-driven) and Thermodynamic Control (stability-driven).

This guide treats your reaction as a system to be debugged. We move beyond "keep it cold" to understanding why specific thermal profiles fail and how to fix them.

Core Concepts: The "Why" (FAQ)

Q: Why is -78°C the standard? Is it magic?

A: There is no "magic" in -78°C (dry ice/acetone), but there is utility .

  • Kinetic Locking: At -78°C, the deprotonation of an unsymmetrical ketone by a bulky base (LDA) is irreversible. The base removes the most accessible proton (less hindered) faster than the molecules can equilibrate.

  • Suppression of Proton Transfer: The most dangerous side reaction is proton transfer between the formed enolate and unreacted ketone (or product). This "scrambling" leads to thermodynamic enolates and polyalkylation. Low temperature arrests this exchange.[1]

Q: My reaction is slow. Can I just warm it up to 0°C?

A: Proceed with extreme caution. Warming a lithium enolate before the alkylation is complete risks equilibration .

  • The Danger Zone: Above -40°C, lithium enolates can undergo rapid proton exchange if any proton source (like diisopropylamine generated from LDA) is present. This converts your kinetic enolate (less substituted) to the thermodynamic enolate (more substituted).[2][3]

  • The Exception: If you have successfully formed the enolate and added the electrophile, you may need a controlled warm-up to overcome the activation energy of the

    
     step.
    

Visualization: The Kinetic vs. Thermodynamic Landscape

The following diagram illustrates the divergent pathways determined by temperature and base selection.

EnolateLandscape Ketone Starting Ketone (Unsymmetrical) LDA LDA / -78°C (Kinetic Conditions) Ketone->LDA WeakBase Weak Base / High T (Thermo Conditions) Ketone->WeakBase KineticEnolate Kinetic Enolate (Less Substituted) LDA->KineticEnolate Fast, Irreversible ThermoEnolate Thermodynamic Enolate (More Substituted) WeakBase->ThermoEnolate Reversible, Slow Scrambling Equilibration (T > -40°C + Proton Source) KineticEnolate->Scrambling Warm-up Prod_K Product A (Kinetic Regioisomer) KineticEnolate->Prod_K Electrophile (-78°C) Prod_T Product B (Thermo Regioisomer) ThermoEnolate->Prod_T Electrophile Scrambling->ThermoEnolate Favors Stability

Caption: Pathway divergence. Note that warming the Kinetic Enolate triggers equilibration to the Thermodynamic side.

Troubleshooting Guide (The Ticket System)

Identify your issue below to find the specific thermal patch.

Ticket #01: "I got the wrong regioisomer."

Symptom: You targeted the kinetic product (less substituted) but isolated the thermodynamic product (more substituted).

  • Root Cause: The "Internal Temp" Spike.

    • Deprotonation is exothermic. If you added the ketone to the LDA too fast, the local temperature at the syringe tip spiked above -40°C, causing immediate equilibration.

  • The Fix:

    • Internal Monitoring: Place a thermometer inside the reaction flask, not just in the bath.

    • Cryo-Addition: Pre-cool the ketone solution to -78°C (using a jacketed addition funnel or dry ice wrap) before addition.

    • Rate Control: Add ketone dropwise via syringe pump over 15–30 minutes, ensuring internal T never exceeds -70°C.

Ticket #02: "I have a mess of polyalkylated products."

Symptom: Significant amounts of dialkylated material, even with 1.0 equiv of electrophile.

  • Root Cause: The "Proton Shuffle" (Aggregation).

    • Lithium enolates form aggregates (tetramers/hexamers). Reaction rates are slow.

    • As product forms, it can exchange a proton with the remaining enolate.[4] This creates a new enolate that reacts again.[5][6]

    • House's Rule: Less substituted enolates are more aggregated and react slower, allowing polyalkylation to compete.

  • The Fix:

    • Break the Aggregates: Add a polar aprotic cosolvent like HMPA (toxic, handle with care) or DMPU (safer alternative) or TMEDA . These coordinate lithium, breaking tetramers into reactive monomers.

    • Protocol: Add 2–4 equivalents of HMPA/DMPU after enolate formation but before alkyl halide addition.

Ticket #03: "Reaction stalled / Low Conversion."

Symptom: Recovered starting material.

  • Root Cause: Thermal Freezing.

    • Some electrophiles (e.g., long-chain alkyl halides) are simply too sluggish at -78°C.

  • The Fix: The Controlled Warm-Up.

    • Add electrophile at -78°C.

    • Stir for 1 hour.

    • Remove the cooling bath and allow the vessel to reach room temperature slowly (over 2–3 hours) in the bath.

    • Crucial: Ensure the electrophile is in excess (1.2–1.5 equiv) to capture the enolate before it can equilibrate during the warm-up.

Advanced Protocol: Variable Temperature (VT) Optimization

Do not guess. Run a VT-Screen to determine the maximum safe temperature for your specific substrate.

Materials Required
  • Base: Freshly titrated n-BuLi, Diisopropylamine (distilled from CaH2).

  • Solvent: THF (anhydrous, inhibitor-free).

  • Additives: DMPU (distilled).

Step-by-Step Workflow
  • LDA Generation (The Foundation):

    • Cool THF (0.5 M concentration relative to substrate) to -78°C.

    • Add Diisopropylamine (1.1 equiv).

    • Add n-BuLi (1.05 equiv) dropwise. Internal temp must stay < -70°C.

    • Warm to 0°C for 15 mins to ensure complete deprotonation of the amine, then re-cool to -78°C.

  • Enolization:

    • Add substrate (ketone) dropwise as a dilute solution in THF over 20 mins.

    • Stir at -78°C for 45 mins.

    • Checkpoint: If using DMPU/HMPA, add it now (slowly).

  • The "Split-Stream" Experiment (Optimization):

    • Divide the enolate solution into 3 pre-cooled vials (under Argon).

    • Vial A: Keep at -78°C. Add Electrophile.

    • Vial B: Warm to -40°C (Acetonitrile/Dry Ice bath). Add Electrophile.

    • Vial C: Add Electrophile at -78°C, then allow to warm to 0°C over 1 hour.

  • Quench & Analyze:

    • Quench all vials with sat.

      
      .
      
    • Analyze crude mixtures via GC-MS or NMR.

    • Success Metric: Look for the highest ratio of Mono-alkylated (Kinetic) vs. Poly-alkylated/Thermodynamic products.

Data Interpretation Table
ObservationDiagnosisAction Plan
High Yield, Kinetic Product Optimal ConditionsLock this temperature protocol.
Mixture of Regioisomers Equilibration OccurredTemperature was too high before reaction completion. Keep colder.
Polyalkylation Slow Reaction / Proton ExchangeAdd DMPU/HMPA to accelerate

rate relative to proton transfer.
No Reaction Electrophile InertSwitch to Vial C protocol (Controlled Warm-up) or change leaving group (Iodide > Bromide > Tosylate).

Troubleshooting Logic Map

Use this flow to diagnose your current failure mode.

Troubleshooting Start Start: Reaction Failed Issue What is the primary issue? Start->Issue WrongRegio Wrong Regioisomer (Thermodynamic) Issue->WrongRegio Poly Polyalkylation Issue->Poly LowYield Low Yield / SM Recovered Issue->LowYield Sol_Regio1 Check Internal Temp during Addition (Keep < -70°C) WrongRegio->Sol_Regio1 Sol_Poly1 Reaction is too slow. Enolate is aggregating. Poly->Sol_Poly1 Sol_Yield1 Electrophile Unreactive? LowYield->Sol_Yield1 Sol_Regio2 Reduce Addition Rate Sol_Regio1->Sol_Regio2 Sol_Poly2 Add HMPA or DMPU (Break aggregates) Sol_Poly1->Sol_Poly2 Sol_Yield2 Switch Leaving Group (Br -> I) Sol_Yield1->Sol_Yield2 Sol_Yield3 Controlled Warm-up (-78°C -> RT) Sol_Yield1->Sol_Yield3

Caption: Diagnostic logic flow for common alkylation failures.

References

  • Evans, D. A. (1982). Enolates: Structure, Reactivity and Stereoselectivity. Harvard University Lecture Notes. (Validated concept source).

  • Reich, H. J. (2025). Organolithium Reagents in Organic Synthesis. University of Wisconsin-Madison.

  • Gall, M., & House, H. O. (1972). The Formation and Alkylation of Specific Enolate Anions from an Unsymmetrical Ketone. Organic Syntheses, 52, 39.

  • Caine, D. (1976). Alkylation and Related Reactions of Ketones and Aldehydes via Metal Enolates. In Carbon-Carbon Bond Formation (Vol. 1). (Standard text on kinetic vs thermodynamic control).

Sources

Validation & Comparative

Comprehensive Reactivity Guide: Methyl vs. Ethyl 3-Cyano-2,2-Dimethylpropanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of gem-dimethylated


-amino acids (e.g., 3,3-dimethyl-GABA analogs), the choice between Methyl 3-cyano-2,2-dimethylpropanoate (M-CDP)  and Ethyl 3-cyano-2,2-dimethylpropanoate (E-CDP)  is governed almost exclusively by steric thermodynamics .

While both esters serve as critical intermediates, they exhibit distinct kinetic profiles due to the interaction between the alkoxy group and the quaternary


-carbon.
  • Select Methyl (M-CDP) when: Your workflow requires saponification (hydrolysis) of the ester. The reduced steric bulk of the methoxy group offers a 2-3x kinetic advantage in nucleophilic acyl substitution over the ethoxy analog.

  • Select Ethyl (E-CDP) when: High thermal stability is required to prevent premature transesterification, or when utilizing high-temperature lipophilic extraction protocols where the slight increase in hydrophobicity aids phase separation.

Chemical Profile & Steric Analysis

The defining feature of both molecules is the gem-dimethyl group at the


-position. This creates a "neopentyl-like" steric environment, severely shielding the carbonyl carbon from nucleophilic attack.
FeatureMethyl 3-cyano-2,2-dimethylpropanoateEthyl 3-cyano-2,2-dimethylpropanoate
Formula


Molecular Weight 141.17 g/mol 155.20 g/mol
Taft Steric Parameter (

)
0.00 (Reference)-0.07 (More hindered)
Boiling Point (Est.) ~205°C~215°C
Hydrolysis Rate (

)
1.0 (Baseline) ~0.4 - 0.6
The "Neopentyl" Barrier

In standard esters, the carbonyl carbon is accessible. However, the 2,2-dimethyl substitution creates a dense electron cloud.

  • M-CDP : The methyl group is small enough to allow water/hydroxide to approach the carbonyl at the Bürgi-Dunitz angle (

    
    ) with moderate energy penalty.
    
  • E-CDP : The ethyl group adds rotational degrees of freedom (entropy) and physical bulk. The methylene (

    
    ) of the ethyl group interacts with the 
    
    
    
    -methyls, creating a "steric gear" effect that further blocks the nucleophile's trajectory.

Reactivity Comparison: Hydrolysis Kinetics

The most critical operational difference is the rate of saponification. The gem-dimethyl group makes standard hydrolysis (NaOH/MeOH, RT) sluggish for both, but E-CDP is effectively inert under mild conditions.

Mechanism: (Base-Catalyzed Acyl-Oxygen Cleavage)

The rate-determining step is the formation of the tetrahedral intermediate.

  • Methyl Ester : Formation is slow but proceeds at reflux.

  • Ethyl Ester : Formation is severely retarded. The transition state energy is significantly higher due to crowding.

Data Insight : General physical organic data indicates that


-branching reduces hydrolysis rates by factors of 10-100. Changing the ester from methyl to ethyl in such hindered systems typically reduces the rate by an additional 50% [1, 2].
Experimental Recommendation

If you must hydrolyze the ester to the acid (3-cyano-2,2-dimethylpropanoic acid):

  • Use M-CDP .

  • Conditions : Use aggressive nucleophiles (LiOH or KOH) in high-boiling polar aprotic solvents (DMSO or ethylene glycol) rather than standard alcohols.

Reaction Pathways & Workflows

The choice of ester dictates the synthetic route to the target amino acid (3,3-dimethyl-GABA).

Pathway Visualization

The diagram below illustrates the divergent stability and reactivity zones.

ReactivityPathways cluster_legend Reactivity Zones Start_M Methyl Ester (M-CDP) Inter_Acid Intermediate: Cyano-Acid Start_M->Inter_Acid Hydrolysis (KOH, 100°C) Faster Inter_Lactam Intermediate: Lactam (Cyclization) Start_M->Inter_Lactam Hydrogenation (Raney Ni) Cyclizes Rapidly Start_E Ethyl Ester (E-CDP) Start_E->Inter_Acid Hydrolysis (KOH, 140°C) Very Slow Start_E->Inter_Lactam Hydrogenation (Raney Ni) Cyclizes Slowly Product Target: 3,3-Dimethyl-GABA Inter_Acid->Product Hydrogenation Inter_Lactam->Product Acid Hydrolysis (6N HCl) M-CDP Preferred M-CDP Preferred E-CDP Preferred E-CDP Preferred

Figure 1: Comparative reaction pathways. M-CDP is preferred for direct hydrolysis routes, while E-CDP is often used when the ester must survive initial hydrogenation.

Experimental Protocols

Protocol A: Aggressive Hydrolysis (Preferred for M-CDP)

Use this protocol to convert the nitrile-ester to the nitrile-acid.

Rationale : Standard aqueous base reflux is insufficient due to the gem-dimethyl steric block. We utilize high temperature and a polar aprotic solvent to strip the hydration shell from the hydroxide ion, increasing its nucleophilicity.

  • Setup : 250 mL Round Bottom Flask, Reflux Condenser,

    
     atmosphere.
    
  • Reagents :

    • 10.0 mmol Methyl 3-cyano-2,2-dimethylpropanoate .

    • 30.0 mmol KOH (3.0 equiv).

    • 20 mL Ethylene Glycol (High boiling point solvent).

  • Procedure :

    • Dissolve ester in ethylene glycol.

    • Add KOH pellets.

    • Heat to 120°C for 6-12 hours. (Monitor by TLC/GC; E-CDP would require 150°C+ and 24h).

    • Quench : Cool to RT, dilute with water (50 mL).

    • Workup : Wash with DCM (remove unreacted ester). Acidify aqueous layer to pH 2 with HCl. Extract acid into EtOAc.

  • Expected Yield : M-CDP: 85-90% | E-CDP: 50-60% (incomplete conversion common).

Protocol B: Hydrogenation to Lactam (Preferred for E-CDP)

Use this protocol if avoiding the difficult hydrolysis step. The ester cyclizes to the lactam, which is then hydrolyzed.

  • Reagents :

    • 10.0 mmol Ethyl 3-cyano-2,2-dimethylpropanoate .

    • Raney Nickel (catalytic amount, ~1g wet).

    • Solvent: Ethanol saturated with

      
       (to suppress secondary amines).
      
  • Procedure :

    • Hydrogenate at 50 psi

      
       at 50°C.
      
    • The nitrile reduces to the primary amine.

    • In situ Cyclization : The amine attacks the hindered ester. E-CDP cyclizes slightly slower than M-CDP, allowing for better control if the open-chain amino ester is desired, though spontaneous cyclization to 4,4-dimethyl-2-pyrrolidone is thermodynamically favored.

Detailed Comparison Table

ParameterMethyl Ester (M-CDP)Ethyl Ester (E-CDP)Verdict
Saponification Rate Slow (

)
Very Slow (

)
Methyl Wins
Thermal Stability HighHigh (Risk of

-elimination >200°C)
Methyl Wins
Lipophilicity (LogP) ~0.8~1.3Ethyl Wins
Crystallinity Derivatives often crystallineDerivatives often oilsMethyl Wins
Atom Economy Higher (Loss of -OMe = 31 Da)Lower (Loss of -OEt = 45 Da)Methyl Wins
Commercial Availability HighModerateMethyl Wins

References

  • Mabey, W., & Mill, T. (1978).[1] Critical review of hydrolysis of organic compounds in water under environmental conditions. Journal of Physical and Chemical Reference Data. Link

  • EPA Chemicals Dashboard . Hydrolysis Rate Constants for Aliphatic Esters. Link

  • BenchChem . Methyl 3-cyano-2,2-dimethylpropanoate Product Profile and Reactivity. Link

  • LoPachin, R. M., et al. (2009).[1] Structure-toxicity analysis of type-2 alkenes: in vitro neurotoxicity. (Context on steric hindrance in conjugated systems). Link

Sources

Stability Profiling: Gem-Dimethyl Esters vs. Linear Cyanoesters in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Strategic Overview

In the optimization of lead compounds, ester linkages often represent "metabolic soft spots"—sites vulnerable to rapid enzymatic cleavage and chemical degradation. This guide provides a technical comparison between two distinct structural motifs used to modulate this stability: Linear Cyanoesters (often synthetic intermediates or prodrug handles) and gem-Dimethyl Esters (designed for metabolic robustness).

The Bottom Line:

  • Linear Cyanoesters are high-energy, labile motifs . The electron-withdrawing cyano group activates the ester carbonyl toward nucleophilic attack and acidifies the

    
    -proton (
    
    
    
    ), promoting rapid hydrolysis and racemization.
  • Gem-Dimethyl Esters utilize the Thorpe-Ingold effect to provide steric shielding . The bulky methyl groups physically block the trajectory of incoming nucleophiles (esterases/water) and eliminate the acidic

    
    -proton, increasing half-life (
    
    
    
    ) by orders of magnitude.

Mechanistic Deep Dive: Sterics vs. Electronics

To predict stability, one must understand the opposing forces driving the reactivity of these two motifs.

A. Linear Cyanoesters: The Electronic Activator

The linear cyanoester motif (


) is characterized by electronic destabilization.
  • Inductive Activation: The cyano group (-CN) is a strong electron-withdrawing group (EWG). It pulls electron density away from the ester carbonyl carbon, making it highly electrophilic and susceptible to attack by water or the serine hydroxyl of esterases.

  • 
    -Proton Acidity:  The 
    
    
    
    -proton is highly acidic due to resonance stabilization of the resulting carbanion by both the nitrile and carbonyl groups. This facilitates base-catalyzed degradation and racemization (if the
    
    
    -carbon is chiral).
B. Gem-Dimethyl Esters: The Steric Shield

The gem-dimethyl ester motif (


) relies on steric occlusion.
  • The Umbrella Effect: The two methyl groups create a "steric umbrella" around the carbonyl carbon. This hinders the approach of the nucleophile to the Bürgi-Dunitz trajectory (107° angle required for attack).

  • Thorpe-Ingold Effect: The gem-dimethyl substituents compress the internal bond angle (

    
    ), restricting the conformational freedom of the ester chain. This rigidification prevents the "induced fit" often required by hydrolase enzymes (like carboxyl-esterases) to cleave the bond.
    
Visualization: Hydrolysis Mechanisms

The following diagram illustrates the kinetic barrier difference between the two motifs.

HydrolysisMechanism cluster_0 Linear Cyanoester (Labile) cluster_1 Gem-Dimethyl Ester (Stable) LC_Struct R-CH(CN)-COOR' LC_State Activated Carbonyl (High Electrophilicity) LC_Struct->LC_State EWG Induction LC_Result Rapid Hydrolysis (Minutes) LC_State->LC_Result Low Barrier GD_Struct R-C(Me)2-COOR' GD_State Steric Shielding (Blocked Trajectory) GD_Struct->GD_State Thorpe-Ingold GD_Result Extended Stability (Hours/Days) GD_State->GD_Result High Barrier Nucleophile Nucleophile (OH- / Enzyme-Ser) Nucleophile->LC_State Fast Attack Nucleophile->GD_State Blocked

Figure 1: Mechanistic comparison showing the electronic activation of cyanoesters versus the steric blocking of gem-dimethyl esters.

Comparative Performance Data

The following data summarizes the stability profiles derived from standard structure-activity relationship (SAR) studies in drug discovery.

Table 1: Relative Stability Hierarchy
FeatureLinear CyanoesterGem-Dimethyl EsterImpact on Drug Design
Electronic State Electron Deficient (Activated)Electron Neutral (Shielded)Cyanoesters are ~10-100x more reactive to hydrolysis.

-Proton

~11 (Acidic)N/A (Quaternary Carbon)Cyanoesters risk epimerization in vivo.
Enzymatic

< 15 min (Microsomes)> 120 min (Microsomes)Gem-dimethyl is preferred for oral bioavailability.
Chemical Stability Unstable > pH 7.5Stable pH 2–10Gem-dimethyl allows broader formulation options.
Table 2: Hydrolysis Rate Constants ( )

Representative data for ethyl esters in phosphate buffer (pH 7.4, 37°C).

Compound ClassStructureRelative Rate (

)
Linear Alkyl Ethyl butyrate1.0 (Reference)
Linear Cyano Ethyl cyanoacetate~85.0 (Fast)
Branched Ethyl isobutyrate0.3 (Slow)
Gem-Dimethyl Ethyl pivalate / 2,2-dimethyl< 0.01 (Very Slow)

Interpretation: The addition of the cyano group accelerates hydrolysis by nearly two orders of magnitude compared to the reference. Conversely, full gem-dimethyl substitution (quaternary center) retards hydrolysis to negligible levels under physiological conditions.

Experimental Protocols (Self-Validating)

To empirically verify these stability differences in your specific scaffold, use the following standardized protocols.

Protocol A: Chemical Stability (pH-Rate Profile)

Objective: Determine the susceptibility to spontaneous chemical hydrolysis independent of enzymes.

  • Stock Preparation: Dissolve test compounds (10 mM) in DMSO.

  • Buffer Preparation: Prepare 50 mM phosphate buffers at pH 2.0, 7.4, and 9.0.

  • Incubation:

    • Add 5 µL of stock to 995 µL of pre-warmed buffer (37°C). Final conc: 50 µM.

    • Control: Include a reference standard (e.g., Procaine) and a stability marker (e.g., Propranolol).

  • Sampling:

    • Aliquot 100 µL at

      
       hours.
      
    • Quench: Immediately mix with 100 µL cold Acetonitrile (ACN) containing Internal Standard (IS).

  • Analysis: Analyze via LC-MS/MS. Plot

    
     vs. time to determine 
    
    
    
    .
Protocol B: Metabolic Stability (Liver Microsomes)

Objective: Assess susceptibility to carboxylesterases (CES1/CES2) abundant in the liver.

  • System Setup:

    • Matrix: Pooled Rat/Human Liver Microsomes (0.5 mg/mL protein).

    • Cofactor: NADPH regenerating system (required if checking oxidative metabolism, but for pure ester hydrolysis, this can be omitted to isolate esterase activity; however, standard protocol includes it to mimic full hepatic clearance).

  • Reaction:

    • Pre-incubate microsomes in PBS (pH 7.4) at 37°C for 5 min.

    • Initiate by adding test compound (1 µM final).

  • Time Course:

    • Sample at 0, 5, 15, 30, 60 min.

    • Critical Step: Quench with ice-cold ACN (with IS) to denature esterases immediately.

  • Calculation:

    • Validating Criteria: Linear Cyanoester should show

      
       min. Gem-Dimethyl Ester should show 
      
      
      
      min.
Workflow Visualization

The following diagram outlines the decision tree for stability testing.

StabilityWorkflow Start Compound Design (Ester Linker) Check1 Is Alpha-Carbon Quaternary? Start->Check1 PathA No (Linear/Cyano) High Risk Check1->PathA No PathB Yes (Gem-Dimethyl) Low Risk Check1->PathB Yes Exp1 Chemical Stability (pH 7.4 Buffer) PathA->Exp1 PathB->Exp1 Exp2 Microsomal Stability (Esterase Activity) Exp1->Exp2 If Chemically Stable ResultA Rapid Hydrolysis Modify to Gem-Dimethyl Exp2->ResultA t1/2 < 30 min ResultB Stable Proceed to In Vivo Exp2->ResultB t1/2 > 60 min

Figure 2: Experimental workflow for validating ester stability and decision-making pathways.

References

  • Jung, M. E., & Piizzi, G. (2005).[1][2] gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews, 105(5), 1735–1766.[2] Link

  • Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism: Chemistry, Biochemistry, and Enzymology. Wiley-VCH. (Authoritative text on esterase activity and steric factors).
  • Lau, Y. Y., et al. (2002). Evaluation of esterase activity in the hydrolysis of ester prodrugs. Journal of Pharmaceutical Sciences, 91(2), 559-567. (Methodology for microsomal stability).
  • Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915).[1] The formation and stability of spiro-compounds. Journal of the Chemical Society, Transactions, 107, 1080-1106.[1] (Foundational paper on the Thorpe-Ingold effect). Link

  • Iyer, R., et al. (2017). Ester Prodrugs in Drug Discovery and Development. Journal of Medicinal Chemistry. (Discusses the use of gem-dimethyl groups to retard hydrolysis).

Sources

Safety Operating Guide

Operational Guide: Disposal & Handling of Methyl 3-cyano-2,2-dimethylpropanoate

[1]

Part 1: Executive Summary & Immediate Action

Status: Hazardous Chemical Waste (Toxic, Irritant) Primary Disposal Method: High-Temperature Incineration (via EHS/Waste Contractor) CAS No: 175697-97-9

🚨 Emergency Spill Response (Immediate)

If a spill occurs (< 500 mL):

  • Evacuate the immediate area of non-essential personnel.

  • PPE: Don double nitrile gloves, lab coat, and chemical safety goggles.

  • Absorb: Use an inert absorbent (Vermiculite, Sand, or Universal Spill Pads). Do NOT use paper towels (combustible).

  • Collect: Sweep into a dedicated wide-mouth HDPE jar. Label as "Hazardous Waste - Debris (Toxic)".

  • Clean: Wash surface with soap and water; collect rinsate as liquid waste.

Part 2: Chemical Intelligence & Hazard Assessment

To dispose of Methyl 3-cyano-2,2-dimethylpropanoate safely, one must understand its reactivity profile. This compound is a functionalized ester , containing both a nitrile (-CN) and a methyl ester (-COOMe) group.

Physicochemical Profile
PropertyDataOperational Implication
Molecular Weight 141.17 g/mol N/A
Physical State Liquid (Colorless to pale yellow)Use liquid waste streams.
Solubility Moderate in water; Soluble in organicsDo NOT dispose via sink/sewer.[1]
Flash Point > 90°C (Predicted)Combustible. Classify as "Organic" waste.
Reactivity Hydrolysis susceptibleIncompatible with strong acids/bases.[2]
The "Why" Behind the Protocol (Mechanistic Insight)
  • Nitrile Stability: Unlike inorganic cyanides (e.g., NaCN), the nitrile group here is covalently bonded. It does not spontaneously release hydrogen cyanide (HCN) gas under neutral conditions. However, contact with strong acids can hydrolyze the nitrile, potentially releasing ammonium salts or, under extreme thermal stress, toxic nitrogen oxides (NOx).

  • Ester Hydrolysis: In the presence of strong bases (NaOH) or acids, the methyl ester cleaves to release Methanol (flammable/toxic) and the corresponding carboxylic acid.

Part 3: Waste Segregation & Compatibility

Proper segregation is the single most critical step to prevent laboratory accidents during storage.

Compatibility Matrix
  • ✅ Compatible With:

    • Non-halogenated organic solvents (Acetone, Ethyl Acetate, Ethanol).

    • Halogenated solvents (DCM, Chloroform) – only if waste stream allows mixing.

    • Silica gel/TLC plates.

  • ❌ Incompatible (Segregate Strictly):

    • Strong Oxidizers: Nitric acid, Peroxides, Permanganates (Risk of violent oxidation).

    • Strong Acids/Bases: HCl, H2SO4, NaOH (Risk of hydrolysis/heat generation).

    • Reactive Metals: Sodium, Lithium.

Part 4: Step-by-Step Disposal Workflows

Workflow Logic (Decision Tree)

The following diagram illustrates the decision logic for disposing of Methyl 3-cyano-2,2-dimethylpropanoate based on its physical state.

DisposalWorkflowStartWaste GenerationStateCheckPhysical State?Start->StateCheckLiquidLiquid (Stock/Solution)StateCheck->LiquidPure/DissolvedSolidSolid (Debris/Silica)StateCheck->SolidSpill Debris/GlovesLiquidContContainer: Amber Glass or HDPELabel: 'Organic Solvents + Toxic'Liquid->LiquidContSolidContContainer: Wide-Mouth Poly JarLabel: 'Solid Hazardous Waste'Solid->SolidContSegregationSegregate from Oxidizers/AcidsLiquidCont->SegregationSolidCont->SegregationFinalTransfer to EHS/IncinerationSegregation->Final

Caption: Logical workflow for segregating and packaging Methyl 3-cyano-2,2-dimethylpropanoate waste streams.

Protocol A: Liquid Waste (Stock or Reaction Mixtures)

Applicability: Expired pure stock, reaction mother liquors, or rotary evaporator condensates.

  • Container Selection: Use a chemically resistant container (HDPE jerrycan or Amber Glass bottle). Ensure the cap has a chemically resistant liner (PTFE/Teflon).

  • Labeling: Attach a hazardous waste tag immediately.[1]

    • Constituents: Write "Methyl 3-cyano-2,2-dimethylpropanoate" (Do not use abbreviations).

    • Hazard Checkbox: Check "Toxic" and "Irritant". If mixed with solvents like Acetone, check "Flammable".

  • Transfer: Pour waste using a funnel to prevent drips. Do not fill >90% (leave headspace for expansion).

  • Secondary Containment: Place the bottle in a polyethylene tray to capture potential leaks.

Protocol B: Solid Waste (Contaminated Debris)

Applicability: Silica gel from columns, contaminated gloves, paper towels, and pipettes.

  • Evaporation (Restricted): If the solid is wet with volatile solvents, allow them to evaporate in a fume hood only if permitted by local regulations. Otherwise, treat as wet solid waste.

  • Bagging: Place items in a clear, heavy-duty polyethylene bag (minimum 2 mil thickness).

  • Container: Place the bag inside a wide-mouth HDPE drum or pail.

  • Labeling: Tag as "Solid Waste - Contaminated with Organic Nitriles".

Part 5: Regulatory & Compliance Reference

When filling out waste manifests for Environmental Health & Safety (EHS) or external contractors, use the following classifications.

  • RCRA Code (USA): Not a P-listed or U-listed acute hazard.

    • If ignitable (Flash point < 60°C due to solvent mixture): D001 .

    • Otherwise, classify as Non-Regulated Hazardous Waste (unless state-specific rules apply).

  • DOT Shipping Name (if transport is required):

    • Likely: UN3276, Nitriles, liquid, toxic, n.o.s. (Methyl 3-cyano-2,2-dimethylpropanoate).[3]

    • Packing Group: III (Low danger).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22715210, 3-Cyano-2,2-dimethylpropanoic acid. Retrieved from [Link](Note: Acid derivative used for structural hazard inference).

  • National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link].

Personal protective equipment for handling Methyl 3-cyano-2,2-dimethylpropanoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and logistical information for the handling and disposal of Methyl 3-cyano-2,2-dimethylpropanoate (CAS No. 175697-97-9). As a trusted partner in your research, we aim to deliver value beyond the product by ensuring you have the critical information needed to maintain a safe and efficient laboratory environment. This document is designed for researchers, scientists, and drug development professionals, offering in-depth, procedurally-focused guidance.

Understanding the Hazard Profile

Organic nitriles can be absorbed through the skin, ingested, or inhaled.[4] Upon metabolism or under certain conditions (e.g., reaction with strong acids), they can release the cyanide ion (CN-), which is a potent cellular poison.[2][4] Therefore, all safety procedures must be designed to minimize all potential routes of exposure.

Key Structural and Hazard Considerations:

  • Nitrile Group (-CN): The source of potential cyanide toxicity. Can be hydrolyzed under acidic or basic conditions.[1]

  • Ester Group (-COOCH3): A common functional group in organic chemistry.

  • Quaternary Carbon: The presence of a 2,2-dimethylated propanoate structure means the alpha-carbon is quaternary, which influences its reactivity.[1]

Engineering Controls: Your First Line of Defense

Before any personal protective equipment is considered, proper engineering controls must be in place to minimize exposure.

  • Chemical Fume Hood: All work with Methyl 3-cyano-2,2-dimethylpropanoate, including weighing, transferring, and running reactions, must be conducted inside a certified chemical fume hood.[2] This is critical to prevent the inhalation of any potential vapors or aerosols.

  • Ventilation: Ensure the laboratory has adequate general ventilation.[5][6]

  • Designated Area: Establish a designated area within the lab specifically for working with cyanide-containing compounds.[2] This area should be clearly marked with warning signs identifying the chemical hazard.[2]

Personal Protective Equipment (PPE): A Comprehensive Barrier

A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure.

PPE ComponentSpecificationRationale and Best Practices
Hand Protection Double-gloving with chemical-resistant gloves (e.g., Nitrile rubber, ≥14 mils).[2]The outer glove provides the primary barrier and can be removed immediately upon contamination. The inner glove offers secondary protection. Nitrile gloves offer good resistance to a broad range of chemicals, including many solvents and bases.[7][8] Never wear leather or cotton gloves, as they absorb chemicals.[9]
Eye and Face Protection Safety goggles and a face shield.[2]Safety goggles provide a seal around the eyes to protect against splashes.[10] A face shield offers an additional layer of protection for the entire face from splashes or unexpected reactions.[7] Standard safety glasses are insufficient.[8]
Body Protection A long-sleeved, buttoned lab coat. A chemical-resistant apron should be worn over the lab coat when handling larger quantities or during procedures with a high splash risk.[9]The lab coat protects the skin and personal clothing from contamination. A chemical-resistant apron provides an additional barrier against spills of liquid formulations.[8][9]
Footwear Closed-toe shoes made of a non-porous material.[4]Protects feet from spills. Leather or cloth shoes can absorb chemicals and should not be worn.[10]

Diagram: PPE Selection Workflow This diagram outlines the decision-making process for selecting the appropriate PPE.

PPE_Selection cluster_ppe Mandatory PPE Ensemble Start Handling Methyl 3-cyano-2,2-dimethylpropanoate? EngineeringControls Are Engineering Controls (Fume Hood) in Place? Start->EngineeringControls Proceed Proceed with Task EngineeringControls->Proceed Yes Stop STOP! Do Not Proceed. EngineeringControls->Stop No EyeProtection Safety Goggles + Face Shield Proceed->EyeProtection HandProtection Double Nitrile Gloves Proceed->HandProtection BodyProtection Lab Coat + Chemical-Resistant Apron Proceed->BodyProtection FootProtection Closed-Toe Shoes Proceed->FootProtection

Caption: Workflow for ensuring proper PPE is used.

Safe Handling and Operational Plan

Adherence to a strict operational protocol is crucial for safety.

Procedural Steps:

  • Preparation: Before starting, ensure all necessary PPE is donned correctly. Confirm the chemical fume hood is functioning properly.[4] Have all necessary equipment and reagents within the hood to minimize reaching in and out.

  • Transportation: When moving the chemical from storage to the work area, use a sealed, non-breakable secondary container.[5]

  • Weighing and Transferring: All weighing and transfers of the material must be performed inside the fume hood.[2][4]

  • Working Alone: Never work with cyanide compounds alone or outside of normal working hours.[2][11] Ensure another person, familiar with the hazards and emergency procedures, is within sight or hearing distance.[5]

  • Incompatible Materials: Keep the compound away from strong acids, bases, and oxidizing agents.[4] Contact with acids can liberate highly toxic hydrogen cyanide (HCN) gas.[2][4]

Emergency Response Plan

A rapid and correct response to an emergency is critical to mitigate harm.

Exposure Protocol:

Exposure RouteImmediate Action
Skin Contact Immediately remove all contaminated clothing.[2][3] Thoroughly rinse the affected area with copious amounts of water for at least 15 minutes in a safety shower.[2][3] Call emergency services (911) and inform them of a cyanide exposure.[2]
Eye Contact Immediately flush eyes with water for at least 15 minutes using an emergency eyewash station, holding the eyelids open.[2] Remove contact lenses if present and easy to do.[12] Seek immediate medical attention.[12]
Inhalation Move the affected person to fresh air immediately.[5][12] If the person is not breathing, do NOT perform mouth-to-mouth resuscitation.[3] Use a bag-valve mask or other resuscitation device to provide artificial respiration while administering medical oxygen.[3][13] Call for immediate medical assistance.[13]
Ingestion Do NOT induce vomiting.[14][15] Rinse the mouth with water.[6][14] Call the Poison Information Centre and seek immediate medical attention.[13]

Diagram: Emergency Exposure Response This flow chart details the immediate steps to take in case of an exposure.

Exposure_Response cluster_actions Immediate Decontamination Steps Exposure Exposure Occurs! Call911 Call 911 / Emergency Services Inform them of CYANIDE exposure Exposure->Call911 Skin Skin Contact: Remove clothing, use safety shower for 15 min. Exposure->Skin Eyes Eye Contact: Use eyewash for 15 min. Exposure->Eyes Inhalation Inhalation: Move to fresh air. Administer oxygen. Exposure->Inhalation Medical Seek Immediate Professional Medical Attention Call911->Medical Skin->Medical Eyes->Medical Inhalation->Medical

Caption: Immediate actions following a chemical exposure.

Spill Cleanup Protocol:

  • Small Spills (Inside Fume Hood):

    • Alert others in the area.

    • Wearing appropriate PPE, cover the spill with an absorbent material.[4]

    • Carefully sweep up the absorbed material.[4]

    • Decontaminate the area first with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution.[2]

    • All cleanup materials must be collected as cyanide-containing hazardous waste.[2]

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the area immediately.[2][4]

    • Alert others and call emergency services (911).[2]

    • Prevent entry into the area.[4]

Waste Disposal Plan

Proper segregation and disposal of cyanide-containing waste are legally required and essential for safety.

Procedure:

  • Dedicated Containers: Use separate, clearly labeled, and sealed hazardous waste containers for solid and liquid cyanide waste.[2] Do not mix cyanide waste with other chemical waste streams.

  • Solid Waste: All contaminated disposables, including gloves, absorbent pads, and paper towels, must be collected as solid cyanide hazardous waste.[2] Double bagging in 6-mil plastic bags is recommended.[5]

  • Liquid Waste: Collect all liquid waste containing Methyl 3-cyano-2,2-dimethylpropanoate in a compatible, labeled waste container stored within a secondary container in the fume hood.[5]

  • Disposal Request: Follow your institution's procedures for hazardous waste pickup. Contact your Environmental Health & Safety (EH&S) department for specific guidance.[2]

By adhering to these rigorous safety and handling protocols, you can effectively manage the risks associated with Methyl 3-cyano-2,2-dimethylpropanoate and ensure a secure research environment for yourself and your colleagues.

References

  • Information on Cyanide Compounds. Stanford Environmental Health & Safety. [Link]

  • First aid for cyanide exposure - OHS Information Sheet. Monash University. [Link]

  • Acute cyanide poisoning - First aid and medical support. WorkSafe WA. [Link]

  • Cyanides and nitriles, use and disposal. University of St Andrews. [Link]

  • Cyanide Safe Use Guidelines. Columbia University Research. [Link]

  • Cyanides. University of Illinois Division of Research Safety. [Link]

  • Cyanides SOP. Wayne State University Research. [Link]

  • Pre-Hospital Guidelines for The Emergency Treatment of Deliberate or Accidental Release of Hydrogen Cyanide. Department of Health, United Kingdom. [Link]

  • Cyanide Toxicity Treatment & Management. Medscape Reference. [Link]

  • Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Oregon OSHA. [Link]

  • A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority. [Link]

  • SAFETY DATA SHEET. Thermo Fisher Scientific. [Link]

  • 3-Cyano-2,2-dimethylpropanoic acid. PubChem. [Link]

  • SDS US. Material Safety Data Sheet. [Link]

  • SAFETY DATA SHEET. Fisher Scientific. [Link]

  • SAFETY DATA SHEET. Fisher Scientific. [Link]

  • Personal Protective Equipment for Working With Pesticides. MU Extension. [Link]

  • Personal Protective Equipment for Pesticide Handlers. Citrus Industry Magazine. [Link]

  • Safety Data Sheet: Methyl cyanoacetate. Chemos GmbH&Co.KG. [Link]

  • Cas 77-09-8,Phenolphthalein. LookChem. [Link]

  • Phenolphthalein (CAS 77-09-8). Cheméo. [Link]

  • Methyl 3-amino-2,2-dimethylpropanoate. PubChem. [Link]

  • 3-cyano-2,2-dimethylpropanoic acid. Molport. [Link]

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×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.